2-(Difluoromethoxy)isonicotinic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(difluoromethoxy)pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO3/c8-7(9)13-5-3-4(6(11)12)1-2-10-5/h1-3,7H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZXZLODCGSAFNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)O)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80737923 | |
| Record name | 2-(Difluoromethoxy)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80737923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211581-51-9 | |
| Record name | 2-(Difluoromethoxy)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80737923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chemical properties of 2-(Difluoromethoxy)isonicotinic acid
An In-depth Technical Guide to the Chemical Properties of 2-(Difluoromethoxy)isonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a fluorinated derivative of isonicotinic acid, a heterocyclic compound that has garnered significant attention in medicinal chemistry and drug discovery. The incorporation of a difluoromethoxy group onto the pyridine ring significantly alters the electronic properties, lipophilicity, and metabolic stability of the parent molecule. These modifications can lead to enhanced biological activity and improved pharmacokinetic profiles, making it a valuable scaffold for the development of novel therapeutics. This guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and potential biological activities of this compound.
Core Chemical Properties
This compound is a solid compound at room temperature.[1] Its fundamental chemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1211581-51-9 | [1] |
| Molecular Formula | C₇H₅F₂NO₃ | [1][2][3] |
| Molecular Weight | 189.12 g/mol | [2] |
| Synonyms | 2-(difluoromethoxy)pyridine-4-carboxylic acid | [1] |
| Appearance | Solid | [1] |
| InChI | InChI=1S/C7H5F2NO3/c8-7(9)13-5-3-4(6(11)12)1-2-10-5/h1-3,7H,(H,11,12) | [1][2][3] |
| InChIKey | UZXZLODCGSAFNJ-UHFFFAOYSA-N | [1][3] |
| SMILES | C1=CN=C(C=C1C(=O)O)OC(F)F | [3] |
Predicted Physicochemical Properties
Computational models provide valuable insights into the behavior of molecules. The predicted properties for this compound are detailed below.
| Property | Value | Source |
| XlogP | 1.8 | [3] |
| Monoisotopic Mass | 189.02374 Da | [3] |
Predicted Collision Cross Section (CCS)
CCS values, which are related to the ion's size and shape, can be predicted for different adducts in mass spectrometry.
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 190.03102 | 132.6 |
| [M+Na]⁺ | 212.01296 | 141.1 |
| [M-H]⁻ | 188.01646 | 131.2 |
| [M+NH₄]⁺ | 207.05756 | 150.0 |
| [M+K]⁺ | 227.98690 | 139.6 |
| [M+H-H₂O]⁺ | 172.02100 | 124.6 |
| [M+HCOO]⁻ | 234.02194 | 151.8 |
| Data sourced from PubChemLite[3] |
Synthesis and Reactivity
Synthesis Protocols
The synthesis of this compound derivatives can be achieved through various synthetic routes. A common approach involves the difluoromethylation of a corresponding hydroxy-substituted isonicotinic acid precursor.
Example Experimental Protocol: Difluoromethylation
-
Starting Material: A 2-hydroxy-isonicotinic acid derivative.
-
Reagents: Diethyl (bromodifluoromethyl)phosphonate and a suitable base, such as potassium hydroxide.
-
Solvent: A mixture of acetonitrile and water.
-
Procedure: The hydroxy-isonicotinic acid derivative is dissolved in the solvent system. Diethyl (bromodifluoromethyl)phosphonate and the base are added at room temperature. The reaction mixture is stirred until completion, typically monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: The reaction mixture is then subjected to an aqueous work-up to remove inorganic salts. The crude product is extracted with an organic solvent, dried, and concentrated. Purification is typically achieved by column chromatography or recrystallization to yield the desired this compound derivative.[4]
Caption: General workflow for the synthesis of this compound derivatives.
Chemical Reactivity
The chemical reactivity of this compound is influenced by the electron-withdrawing nature of the difluoromethoxy group.[5] This property can affect the acidity of the carboxylic acid and the reactivity of the pyridine ring in nucleophilic substitution reactions.[5] Isonicotinic acid and its derivatives can undergo a variety of chemical transformations:
-
Oxidation: Can be oxidized using strong oxidizing agents.[5]
-
Reduction: The carboxylic acid can be reduced to the corresponding alcohol.[5]
-
Substitution: The pyridine ring can undergo nucleophilic substitution reactions.[5]
Analytical Methodologies
High-performance liquid chromatography (HPLC) is a widely used technique for the analysis and purification of isonicotinic acid derivatives.
General HPLC Protocol for Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reverse-phase column, such as a C18 column.
-
Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., acetate buffer or dilute formic acid). The exact ratio is optimized for the specific derivative.[6][7]
-
Detection: UV detection at a wavelength where the compound has maximum absorbance, typically around 260-270 nm for isonicotinic acid derivatives.[6]
-
Sample Preparation: The sample is dissolved in a suitable solvent, typically the mobile phase, and filtered before injection.
-
Analysis: The retention time and peak area are used to identify and quantify the compound, respectively, by comparing with a reference standard.[6]
Caption: Standard experimental workflow for the HPLC analysis of isonicotinic acid derivatives.
Potential Biological Activities and Applications
Fluorinated isonicotinic acid derivatives are of interest in drug development due to their potential for a range of biological activities. The difluoromethoxy group can enhance membrane permeability and metabolic stability, potentially leading to improved efficacy.
-
Antimicrobial Activity: Isonicotinic acid is a core component of the antituberculosis drug isoniazid.[8][9] Derivatives of isonicotinic acid are often explored for their antimicrobial properties against various bacterial strains.[5][10]
-
Anti-inflammatory Effects: Some derivatives have been investigated for their ability to modulate inflammatory pathways.[5]
-
Antitumor Activity: Fluorinated compounds are frequently studied for their potential as anticancer agents. Some isonicotinic acid derivatives have been explored as potential inhibitors of histone deacetylases (HDACs), which are implicated in cancer progression.[5]
Caption: Conceptual overview of the potential biological activities of this compound.
Conclusion
This compound represents a promising chemical entity for drug discovery and development. Its unique combination of a pyridine carboxylic acid core and a difluoromethoxy substituent provides a foundation for designing molecules with potentially favorable biological and pharmacokinetic properties. The synthetic and analytical methods described herein offer a framework for the further investigation and application of this compound and its derivatives in various fields of chemical and biological research.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. 2-(Difluoromethoxy)nicotinic Acid | LGC Standards [lgcstandards.com]
- 3. PubChemLite - this compound (C7H5F2NO3) [pubchemlite.lcsb.uni.lu]
- 4. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Difluoromethoxy-3-fluoroisonicotinic acid | 1806315-88-7 | Benchchem [benchchem.com]
- 6. Niacin. II: Identification of isonicotinic acid in niacin by liquid chromatography with diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Comparative data regarding two HPLC methods for determination of isoniazid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bioencapsulation.net [bioencapsulation.net]
- 10. mdpi.com [mdpi.com]
Spectroscopic Analysis of 2-(Difluoromethoxy)isonicotinic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for 2-(Difluoromethoxy)isonicotinic acid, a compound of interest in medicinal chemistry and drug development. While specific experimental data for this exact molecule is not widely available in public databases, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics based on the analysis of its structural analogues and functional group properties. Furthermore, it details the standard experimental protocols for acquiring such data.
Core Spectroscopic Data
The spectroscopic data for this compound is crucial for its structural confirmation and purity assessment. The following tables summarize the predicted quantitative data for its ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.6 | d | 1H | H-6 |
| ~8.2 | s | 1H | H-3 |
| ~7.8 | d | 1H | H-5 |
| ~7.5 | t | 1H | -OCHF₂ |
| ~13.0-14.0 | br s | 1H | -COOH |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | -COOH |
| ~160 (t) | -OCHF₂ |
| ~152 | C-2 |
| ~150 | C-6 |
| ~140 | C-4 |
| ~120 | C-5 |
| ~110 | C-3 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 3: Predicted FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad, Strong | O-H stretch (Carboxylic acid dimer) |
| 1710-1680 | Strong | C=O stretch (Carboxylic acid) |
| 1600-1585, 1500-1400 | Medium-Strong | C=C and C=N stretching (Pyridine ring) |
| 1320-1210 | Strong | C-O stretch (Carboxylic acid) |
| 1150-1050 | Strong | C-F stretch (Difluoromethoxy group) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Ion |
| 189.02 | [M]⁺ |
| 190.03 | [M+H]⁺ |
| 172.02 | [M-OH]⁺ |
| 144.02 | [M-COOH]⁺ |
Experimental Protocols
Detailed methodologies are essential for the reproducible acquisition of high-quality spectroscopic data.
NMR Spectroscopy Protocol
A general protocol for obtaining NMR spectra of a solid organic acid like this compound is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with a pD adjustment). The choice of solvent is critical to avoid signal overlap with the analyte.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover the expected chemical shift range (typically 0-15 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the expected chemical shift range (typically 0-200 ppm).
-
A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.
FT-IR Spectroscopy Protocol
For a solid sample, the following methods are commonly employed for FT-IR analysis:
-
KBr Pellet Method:
-
Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100-200 mg), which is transparent in the IR region.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.
-
-
Attenuated Total Reflectance (ATR) Method:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the spectrum. This method requires minimal sample preparation.
-
-
Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
Mass Spectrometry Protocol
Electrospray ionization (ESI) is a suitable method for the mass analysis of this polar, non-volatile compound.
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent system, such as methanol or acetonitrile/water, often with the addition of a small amount of formic acid or ammonium acetate to promote ionization.
-
Instrumentation: Use a mass spectrometer equipped with an ESI source. This can be a quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire the mass spectrum in both positive and negative ion modes to identify the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻.
-
For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
-
-
Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight and deduce the fragmentation pattern, which can help confirm the structure.
Visualizations
The following diagrams illustrate the general workflows for the spectroscopic analysis of a novel compound.
Caption: General workflow for spectroscopic analysis.
Synthesis of 2-(Difluoromethoxy)pyridine-4-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthetic routes for producing 2-(difluoromethoxy)pyridine-4-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The presence of the difluoromethoxy group can significantly enhance the pharmacokinetic and pharmacodynamic properties of bioactive molecules. This document outlines two primary synthetic pathways, starting from either 4-methylpyridine or 4-cyanopyridine derivatives, and includes detailed experimental protocols, quantitative data, and process diagrams.
Synthetic Strategies
Two plausible and effective synthetic routes for 2-(difluoromethoxy)pyridine-4-carboxylic acid are presented. The choice of route may depend on the availability of starting materials and the desired scale of the synthesis.
Route 1: From a 4-Methylpyridine Precursor
This pathway involves the initial formation of a 2-pyridone from a 2-halopyridine, followed by O-difluoromethylation, and concluding with the oxidation of the 4-methyl group.
An In-depth Technical Guide to the Reaction Mechanism for the Formation of 2-(Difluoromethoxy)isonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible and chemically sound reaction mechanism for the synthesis of 2-(difluoromethoxy)isonicotinic acid, a valuable building block in medicinal chemistry and drug development. The proposed synthetic pathway involves a three-step sequence starting from commercially available 2-hydroxyisonicotinic acid. This document details the underlying reaction mechanisms, provides structured experimental protocols, and presents quantitative data for analogous transformations to guide laboratory synthesis.
Proposed Synthetic Pathway
The formation of this compound can be efficiently achieved through a three-step process:
-
Protection of the Carboxylic Acid: The carboxylic acid functionality of 2-hydroxyisonicotinic acid is first protected as a methyl ester to prevent interference in the subsequent difluoromethylation step.
-
O-Difluoromethylation: The hydroxyl group of the resulting methyl 2-hydroxyisonicotinate is then converted to a difluoromethoxy group using a suitable difluoromethylating agent.
-
Deprotection: Finally, the methyl ester is hydrolyzed to yield the target compound, this compound.
Reaction Mechanisms and Key Transformations
Step 1: Esterification of 2-Hydroxyisonicotinic Acid
The initial step involves the protection of the carboxylic acid group of 2-hydroxyisonicotinic acid (1) as a methyl ester (2). A common and effective method for this transformation is the Fischer esterification.[1][2]
Reaction:
2-Hydroxyisonicotinic acid (1) + Methanol (CH₃OH) ⇌ Methyl 2-hydroxyisonicotinate (2) + Water (H₂O)
Mechanism:
The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution. The mechanism involves the following key steps:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack by Methanol: A molecule of methanol acts as a nucleophile and attacks the protonated carbonyl carbon.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination of Water: The lone pair of electrons on the remaining hydroxyl group pushes out a molecule of water.
-
Deprotonation: The protonated ester is deprotonated to yield the final methyl ester product.
Step 2: O-Difluoromethylation of Methyl 2-Hydroxyisonicotinate
The crucial O-difluoromethylation step is achieved by reacting methyl 2-hydroxyisonicotinate (2) with a difluorocarbene precursor, such as sodium chlorodifluoroacetate.[3][4]
Reaction:
Methyl 2-hydroxyisonicotinate (2) + ClCF₂CO₂Na → Methyl 2-(difluoromethoxy)isonicotinate (3) + NaCl + CO₂
Mechanism:
This reaction is believed to proceed through the in-situ generation of difluorocarbene (:CF₂).[3][4]
-
Formation of the Pyridinoxide: In the presence of a base (e.g., cesium carbonate), the hydroxyl group of methyl 2-hydroxyisonicotinate is deprotonated to form the more nucleophilic pyridinoxide.
-
Generation of Difluorocarbene: Sodium chlorodifluoroacetate, upon heating, undergoes thermal decarboxylation to generate highly reactive and electrophilic difluorocarbene.
-
Nucleophilic Attack: The electron-rich pyridinoxide attacks the electrophilic difluorocarbene.
-
Protonation/Workup: Subsequent workup leads to the formation of the stable methyl 2-(difluoromethoxy)isonicotinate (3).
Step 3: Hydrolysis of Methyl 2-(difluoromethoxy)isonicotinate
The final step is the deprotection of the carboxylic acid via hydrolysis of the methyl ester (3) to yield this compound (4). This can be achieved under either acidic or basic conditions. Basic hydrolysis (saponification) followed by acidic workup is a common method.
Reaction:
Methyl 2-(difluoromethoxy)isonicotinate (3) + NaOH → Sodium 2-(difluoromethoxy)isonicotinate + CH₃OH Sodium 2-(difluoromethoxy)isonicotinate + HCl → this compound (4) + NaCl
Mechanism:
-
Nucleophilic Attack by Hydroxide: A hydroxide ion attacks the electrophilic carbonyl carbon of the ester.
-
Formation of a Tetrahedral Intermediate: A tetrahedral intermediate is formed.
-
Elimination of Methoxide: The tetrahedral intermediate collapses, eliminating a methoxide ion.
-
Deprotonation: The methoxide ion deprotonates the newly formed carboxylic acid, leading to the carboxylate salt.
-
Protonation: Acidification of the reaction mixture protonates the carboxylate to give the final carboxylic acid product.
Data Presentation
The following table summarizes typical quantitative data for the key transformations, based on analogous reactions reported in the literature.
| Reaction Step | Starting Material | Product | Reagents and Conditions | Typical Yield (%) | Reference |
| Esterification | Carboxylic Acid | Methyl Ester | Methanol, cat. H₂SO₄, reflux | 80-95 | [1][5] |
| O-Difluoromethylation | Substituted Phenol | Aryl Difluoromethyl Ether | ClCF₂CO₂Na, Cs₂CO₃, DMF, 120 °C | 70-94 | [3][4] |
| Ester Hydrolysis | Methyl Ester | Carboxylic Acid | 1. NaOH, H₂O/MeOH, reflux2. HCl | >90 | General Knowledge |
Experimental Protocols
The following are detailed experimental protocols for each step of the synthesis. These are based on established procedures for similar transformations and should be adapted and optimized for the specific substrate.
Protocol for the Esterification of 2-Hydroxyisonicotinic Acid (Formation of 2)
-
To a solution of 2-hydroxyisonicotinic acid (1.0 eq) in methanol (10-20 mL per gram of starting material), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0 °C.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 2-hydroxyisonicotinate (2).
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol for the O-Difluoromethylation of Methyl 2-Hydroxyisonicotinate (Formation of 3)
This protocol is adapted from a procedure for the difluoromethylation of a substituted phenol.[3][4]
-
To a round-bottom flask, add methyl 2-hydroxyisonicotinate (1.0 eq) and cesium carbonate (1.5 eq).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous N,N-dimethylformamide (DMF, 10-15 mL per gram of starting material).
-
Add sodium chlorodifluoroacetate (2.5-3.0 eq) to the mixture.
-
Heat the reaction mixture to 110-120 °C and stir vigorously. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford methyl 2-(difluoromethoxy)isonicotinate (3).
Protocol for the Hydrolysis of Methyl 2-(difluoromethoxy)isonicotinate (Formation of 4)
-
Dissolve methyl 2-(difluoromethoxy)isonicotinate (1.0 eq) in a mixture of methanol and water (e.g., 1:1 v/v).
-
Add sodium hydroxide (1.5-2.0 eq) and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a nonpolar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
Cool the aqueous layer to 0 °C and acidify to pH 2-3 with concentrated hydrochloric acid.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound (4).
Visualizations
Experimental Workflow
References
Methodological & Application
Application Notes and Protocols: 2-(Difluoromethoxy)isonicotinic Acid as a Versatile Intermediate in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-(difluoromethoxy)isonicotinic acid as a key intermediate in the synthesis of biologically active molecules, with a focus on the development of kinase inhibitors. The unique properties of the difluoromethoxy group can impart improved metabolic stability and bioavailability to the final compounds, making this a valuable building block in medicinal chemistry.
Introduction
This compound is a heterocyclic carboxylic acid that serves as a crucial starting material in the synthesis of a variety of pharmacologically relevant compounds. The incorporation of the difluoromethoxy moiety is a common strategy in drug design to enhance the physicochemical properties of a molecule, such as lipophilicity and metabolic stability, without significantly altering its steric profile. This can lead to improved pharmacokinetic and pharmacodynamic profiles of the final drug candidate.
This document outlines a detailed protocol for the synthesis of a novel amide derivative of this compound, a scaffold with potential applications as a kinase inhibitor. The biological rationale for targeting kinase pathways, specifically the PI3K/Akt/mTOR signaling cascade, is also discussed.
Synthesis of N-(4-morpholinophenyl)-2-(difluoromethoxy)isonicotinamide
A common and important reaction of carboxylic acids in drug synthesis is the formation of amides. The following protocol details the synthesis of a model compound, N-(4-morpholinophenyl)-2-(difluoromethoxy)isonicotinamide, via an amide coupling reaction.
Experimental Workflow
Caption: Workflow for the synthesis of a model amide derivative.
Detailed Experimental Protocol
Materials:
-
This compound
-
4-Morpholinoaniline
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 4-morpholinoaniline (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, N-(4-morpholinophenyl)-2-(difluoromethoxy)isonicotinamide.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) |
| N-(4-morpholinophenyl)-2-(difluoromethoxy)isonicotinamide | C17H17F2N3O3 | 349.34 | 85 | >98 |
Note: The yield and purity are representative values and may vary depending on the specific reaction conditions and purification methods.
Application in Kinase Inhibitor Synthesis: Targeting the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell proliferation, growth, and survival.[1][2] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for the development of novel therapeutics.[1][3] Inhibitors of this pathway can effectively block tumor cell growth and induce apoptosis.
PI3K/Akt/mTOR Signaling Pathway
Caption: Simplified PI3K/Akt/mTOR signaling pathway and the potential point of inhibition.
The synthesized amide derivative, N-(4-morpholinophenyl)-2-(difluoromethoxy)isonicotinamide, represents a scaffold that could be further optimized to target key kinases in this pathway, such as PI3K or Akt. The morpholino group is a common feature in many kinase inhibitors, often involved in hydrogen bonding interactions within the ATP-binding pocket of the enzyme. The difluoromethoxyisonicotinamide core provides a rigid and metabolically stable framework for the molecule.
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of novel drug candidates. Its application in the construction of kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR pathway, holds significant promise for the development of new cancer therapeutics. The provided protocol for amide synthesis serves as a foundational method for the elaboration of this building block into a diverse range of biologically active molecules. Further structure-activity relationship (SAR) studies on derivatives of this scaffold are warranted to explore their full therapeutic potential.
References
Application of 2-(Difluoromethoxy)isonicotinic Acid in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Difluoromethoxy)isonicotinic acid is a fluorinated pyridine carboxylic acid derivative that has garnered significant interest in medicinal chemistry. The incorporation of a difluoromethoxy group (-OCHF₂) can enhance metabolic stability, improve pharmacokinetic properties, and modulate the biological activity of parent compounds. This document provides detailed application notes and experimental protocols for researchers exploring the therapeutic potential of this compound and its analogs, with a focus on its applications as a potential inhibitor of histone deacetylases (HDACs), and its anti-inflammatory, and antimicrobial properties.
Chemical Properties
| Property | Value |
| IUPAC Name | 2-(Difluoromethoxy)pyridine-4-carboxylic acid |
| CAS Number | 1211581-51-9 |
| Molecular Formula | C₇H₅F₂NO₃ |
| Molecular Weight | 189.12 g/mol |
| Appearance | Solid |
Applications in Medicinal Chemistry
The unique structural features of this compound make it a valuable scaffold in drug discovery. Its potential applications stem from the electronic properties of the difluoromethoxy group and the versatile chemistry of the isonicotinic acid core.
Histone Deacetylase (HDAC) Inhibition
Background: Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. The overexpression or aberrant activity of certain HDACs is implicated in the development and progression of various cancers. Consequently, HDAC inhibitors have emerged as a promising class of anti-cancer agents. Isonicotinic acid derivatives have been explored as potential HDAC inhibitors.[1]
Quantitative Data for Related HDAC Inhibitors:
| Compound | Target HDAC | IC₅₀ (nM) | Cell Line |
| Capless HDACi 6a | HDAC1 | 4.5 | - |
| HDAC2 | 51.4 | - | |
| HDAC3 | >10000 | - | |
| Capless HDACi 6d | HDAC1 | 13.2 | - |
| HDAC2 | 77.2 | - | |
| HDAC3 | 8908 | - | |
| DFMO derivative 6 | HDAC6 | 193 | - |
Data for compounds 6a and 6d are from a study on capless HDAC inhibitors.[1] Data for compound 6 is from a study on difluoromethyl-1,3,4-oxadiazole derivatives.[2]
Anti-Inflammatory Activity
Background: Inflammation is a complex biological response implicated in a wide range of diseases. The nuclear factor-kappa B (NF-κB) and Janus kinase/signal transducer and activator of transcription (JAK-STAT) signaling pathways are key regulators of inflammation.[3][4][5][6] Modulation of these pathways presents a therapeutic strategy for inflammatory disorders. Pyridine-containing compounds have been investigated for their anti-inflammatory properties.[7][8]
Application Note: this compound and its derivatives are potential candidates for the development of novel anti-inflammatory agents. The isonicotinic acid scaffold can be modified to interact with key components of inflammatory signaling cascades. The anti-inflammatory effects of new hydroxyl pyridinone derivatives have been demonstrated in carrageenan-induced paw edema and croton oil-induced ear edema models.[8] These compounds may exert their effects by inhibiting the production of pro-inflammatory mediators such as prostaglandins and nitric oxide.[8]
Antimicrobial Activity
Background: The rise of antimicrobial resistance necessitates the discovery of new therapeutic agents with novel mechanisms of action. Pyridine derivatives have a long history of use as antimicrobial agents and continue to be a source of new drug candidates.[9][10][11]
Application Note: Fluorinated pyridine carboxylic acids, including this compound, represent a promising class of compounds for antimicrobial drug discovery. The antimicrobial activity of pyridinium salts is attributed to their ability to disrupt the bacterial cell wall.[12] The mechanism of action can be further investigated by assessing the compound's effect on bacterial membrane integrity, DNA replication, and protein synthesis.
Experimental Protocols
Synthesis of this compound
This protocol is a proposed synthetic route adapted from literature procedures for the difluoromethylation of phenols and the synthesis of related nicotinic acid derivatives.[13][14][15]
Workflow for the Synthesis of this compound
Caption: Proposed workflow for the synthesis of this compound.
Materials:
-
2-Hydroxyisonicotinic acid
-
Sodium 2-chloro-2,2-difluoroacetate
-
Cesium carbonate (Cs₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottomed flask, add 2-hydroxyisonicotinic acid (1.0 equiv) and cesium carbonate (1.5 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).
-
Add anhydrous DMF and deionized water.
-
Degas the solution with a stream of inert gas for 1 hour.
-
Add sodium 2-chloro-2,2-difluoroacetate (2.8 equiv) in one portion under a positive flow of inert gas.
-
Heat the reaction mixture to 120 °C and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with deionized water and transfer to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization to afford pure this compound.
In Vitro Histone Deacetylase (HDAC) Inhibition Assay
This protocol describes a general fluorometric assay to determine the in vitro inhibitory activity of this compound on HDAC enzymes.[16][17][18]
Workflow for HDAC Inhibition Assay
Caption: General workflow for a fluorometric HDAC inhibition assay.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3, HDAC6)
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Developer (e.g., Trypsin in a suitable buffer)
-
Stop Solution (e.g., Trichostatin A)
-
This compound dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of this compound in HDAC Assay Buffer. The final DMSO concentration should be kept below 1%.
-
In a 96-well black microplate, add the assay buffer, the test compound at various concentrations (and a DMSO vehicle control), and the diluted recombinant HDAC enzyme.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction and develop the fluorescent signal by adding the developer solution containing a potent HDAC inhibitor like Trichostatin A.
-
Incubate the plate at room temperature for 15 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.
In Vitro Anti-Inflammatory Activity Assay (Inhibition of Protein Denaturation)
This protocol provides a method to evaluate the anti-inflammatory activity of this compound by measuring the inhibition of heat-induced protein denaturation.[19]
Materials:
-
Bovine Serum Albumin (BSA), 1% aqueous solution
-
This compound
-
Diclofenac sodium (as a standard drug)
-
Phosphate Buffered Saline (PBS), pH 6.4
-
Spectrophotometer
Procedure:
-
Prepare different concentrations of this compound and the standard drug (diclofenac sodium) in a suitable solvent (e.g., DMSO).
-
The reaction mixture consists of 0.45 mL of BSA solution and 0.05 mL of the test compound solution.
-
A control consists of 0.45 mL of BSA solution and 0.05 mL of the vehicle.
-
Adjust the pH of all solutions to 6.4 using 1N HCl.
-
Incubate the samples at 37°C for 20 minutes.
-
Induce denaturation by heating the samples at 70°C for 5 minutes.
-
After cooling, measure the absorbance of the solutions at 660 nm using a spectrophotometer.
-
Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against bacterial strains using the broth microdilution method.[12]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
This compound
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in MHB in a 96-well microtiter plate.
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate each well with the bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Signaling Pathway Diagrams
HDAC Inhibition and Downstream Effects
Caption: Proposed mechanism of action for HDAC inhibition.
Potential Modulation of the NF-κB Inflammatory Pathway
Caption: Hypothetical modulation of the NF-κB signaling pathway.
Potential Modulation of the JAK-STAT Inflammatory Pathway
Caption: Hypothetical modulation of the JAK-STAT signaling pathway.
Conclusion
This compound is a versatile building block with significant potential in medicinal chemistry. Its applications as a scaffold for HDAC inhibitors, anti-inflammatory agents, and antimicrobial compounds warrant further investigation. The provided protocols offer a starting point for researchers to synthesize and evaluate the biological activities of this compound and its derivatives, paving the way for the development of novel therapeutics. Further studies are needed to elucidate the precise mechanisms of action and to optimize the structure for enhanced potency and selectivity.
References
- 1. Balancing Histone Deacetylase (HDAC) Inhibition and Drug‐likeness: Biological and Physicochemical Evaluation of Class I Selective HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. [PDF] NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? | Semantic Scholar [semanticscholar.org]
- 4. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of JAK-STAT signaling pathway and its regulators in the fate of T helper cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory profile of some synthesized heterocyclic pyridone and pyridine derivatives fused with steroidal structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyridine Compounds with Antimicrobial and Antiviral Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Histone Deacetylase (HDAC) Activity Assay Kit (Fluorometric) | Abcam [abcam.com]
- 18. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Isonicotinic Acid Derivatives in Anti-Tuberculosis Drug Development
A comprehensive overview of the application and evaluation of isonicotinic acid derivatives, with a focus on the frontline anti-tuberculosis drug isoniazid and its analogues.
Introduction
Isonicotinic acid derivatives, most notably isoniazid (INH), have been a cornerstone of anti-tuberculosis therapy for decades.[1] Isoniazid, the hydrazide of isonicotinic acid, is a potent bactericidal agent against actively replicating Mycobacterium tuberculosis (Mtb).[1][2] The emergence of drug-resistant strains of Mtb has necessitated the exploration of novel derivatives of isonicotinic acid to overcome these challenges.[1][2] This document provides an overview of the mechanism of action of isonicotinic acid derivatives, protocols for their evaluation, and data on their efficacy. While specific data on 2-(Difluoromethoxy)isonicotinic acid in tuberculosis research is not currently available in published literature, the principles and protocols outlined here are applicable to the evaluation of novel isonicotinic acid derivatives.
Mechanism of Action
Isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[1] Upon activation, INH forms a covalent adduct with NAD(H), which then inhibits the activity of InhA, an enoyl-acyl carrier protein reductase.[1] InhA is a key enzyme in the fatty acid synthase-II (FAS-II) system, which is responsible for the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[1] Inhibition of mycolic acid synthesis disrupts the integrity of the cell wall, leading to bacterial cell death.
Quantitative Data on Isonicotinic Acid Derivatives
The following table summarizes the in vitro activity of isoniazid and a novel derivative against Mycobacterium tuberculosis.
| Compound | M. tuberculosis Strain | MIC (µM) | IC₅₀ (µM) | Cytotoxicity (HepG2 cells) IC₅₀ (µM) | Reference |
| Isoniazid | H37Rv (sensitive) | 0.07 - 1.46 | - | >100 | [2] |
| Isonicotinic acid (1-methyl-1H-pyrrol-2-ylmethylene)-hydrazide | H37Rv (sensitive) | - | - | >100 | [2] |
| Isonicotinic acid (1-methyl-1H-pyrrol-2-ylmethylene)-hydrazide | SRI 1369 (INH-resistant) | 0.14 | - | >100 | [2][3] |
MIC: Minimum Inhibitory Concentration IC₅₀: Half-maximal Inhibitory Concentration
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is used to determine the lowest concentration of a compound that inhibits the visible growth of M. tuberculosis.
Workflow:
Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions in 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) to achieve the desired concentration range.
-
Inoculum Preparation: Culture M. tuberculosis H37Rv in 7H9 broth to mid-log phase. Adjust the bacterial suspension to a McFarland standard of 0.5.
-
Inoculation: Add the bacterial inoculum to each well of a 96-well microplate containing the serially diluted compound. Include positive (no drug) and negative (no bacteria) controls.
-
Incubation: Seal the plate and incubate at 37°C for 7-14 days.
-
MIC Determination: After incubation, add a viability indicator such as Resazurin and incubate for a further 24-48 hours. The MIC is defined as the lowest drug concentration that prevents a color change (indicating inhibition of metabolic activity). Alternatively, visual inspection for turbidity can be performed.
Cytotoxicity Assay
This protocol assesses the toxicity of the compound against a human cell line (e.g., HepG2 liver cells) to determine its therapeutic index.
Workflow:
Methodology:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 to 72 hours.
-
Viability Assessment: Add a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. The viable cells will reduce MTT to formazan, which can be solubilized and quantified by measuring the absorbance at a specific wavelength.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Conclusion
Isonicotinic acid and its derivatives remain a critical area of research in the fight against tuberculosis. The protocols and data presented here provide a framework for the evaluation of new analogues. While the specific compound this compound has not been documented in the context of anti-tuberculosis drug development, the methodologies described are standard and can be readily applied to assess its potential efficacy and safety. Further research into novel fluorinated isonicotinic acids and other derivatives is warranted to address the growing threat of drug-resistant tuberculosis.
References
Application Notes and Protocols for Investigating the Anti-inflammatory Effects of 2-(Difluoromethoxy)isonicotinic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the potential anti-inflammatory properties of the novel compound, 2-(Difluoromethoxy)isonicotinic acid. The following sections detail standard experimental protocols for both in vitro and in vivo assessment of anti-inflammatory activity, along with methods to elucidate the underlying mechanism of action, hypothesized to involve key inflammatory signaling pathways such as NF-κB and MAPK.
Hypothesized Mechanism of Action
While the specific mechanism of this compound is yet to be fully elucidated, derivatives of isonicotinic acid have demonstrated anti-inflammatory potential.[1] It is hypothesized that this compound may exert its anti-inflammatory effects by modulating critical signaling pathways implicated in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][3][4][5][6] These pathways regulate the expression of pro-inflammatory genes, including cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2).[7]
In Vitro Anti-inflammatory Assays
A series of in vitro assays are recommended for the initial screening of the anti-inflammatory potential of this compound. These assays are cost-effective and provide valuable preliminary data.[7]
Table 1: Summary of In Vitro Anti-inflammatory Assays
| Assay | Principle | Key Parameters Measured |
| Inhibition of Protein Denaturation | Protection against heat-induced denaturation of proteins (e.g., albumin), a hallmark of inflammation.[8][9] | Percentage inhibition of protein denaturation. |
| Membrane Stabilization Assay | Assessment of the compound's ability to stabilize red blood cell membranes against hypotonicity- or heat-induced lysis, modeling lysosomal membrane stabilization.[7][8] | Percentage inhibition of hemolysis. |
| Enzyme Inhibition Assays (COX/LOX) | Measurement of the compound's ability to inhibit the activity of key inflammatory enzymes, cyclooxygenase (COX) and lipoxygenase (LOX).[7][10] | IC50 values for enzyme inhibition. |
| Nitric Oxide (NO) Scavenging Assay | Determination of the compound's ability to scavenge nitric oxide, a pro-inflammatory mediator, typically in a cell-based assay using LPS-stimulated macrophages. | Percentage inhibition of NO production. |
| Cytokine Production in LPS-Stimulated Macrophages | Quantification of the inhibitory effect of the compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7). | IC50 values for cytokine inhibition. |
Experimental Protocols: In Vitro Assays
Protocol 1: Inhibition of Albumin Denaturation Assay
Objective: To assess the ability of this compound to inhibit protein denaturation.
Materials:
-
This compound
-
Bovine Serum Albumin (BSA) or Egg Albumin
-
Phosphate Buffered Saline (PBS, pH 6.4)
-
Reference Standard: Diclofenac Sodium or Aspirin
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound and the reference standard in a suitable solvent (e.g., DMSO).
-
The reaction mixture consists of 0.2 mL of albumin solution (egg or bovine serum) and 2.8 mL of PBS.
-
Add 2 mL of varying concentrations of the test compound or standard drug to the reaction mixture.
-
A control group consists of the reaction mixture with 2 mL of the vehicle.
-
Incubate the mixtures at 37°C for 20 minutes.
-
Induce denaturation by incubating at 70°C for 10 minutes.
-
After cooling, measure the absorbance of the solutions at 660 nm.
-
Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
Protocol 2: Lipopolysaccharide (LPS)-Induced Cytokine Production in RAW 264.7 Macrophages
Objective: To determine the effect of this compound on the production of pro-inflammatory cytokines.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS)
-
This compound
-
Reference Standard: Dexamethasone
-
ELISA kits for TNF-α, IL-6, and IL-1β
Procedure:
-
Seed RAW 264.7 cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various non-toxic concentrations of the test compound or reference standard for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. A vehicle control group should be included.
-
After incubation, collect the cell culture supernatants.
-
Quantify the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using specific ELISA kits, following the manufacturer's instructions.
-
Determine the IC50 value for the inhibition of each cytokine.
In Vivo Anti-inflammatory Models
Following promising in vitro results, the anti-inflammatory efficacy of this compound should be evaluated in established animal models of inflammation.[11][12][13]
Table 2: Summary of In Vivo Anti-inflammatory Models
| Model | Type of Inflammation | Key Parameters Measured |
| Carrageenan-Induced Paw Edema | Acute, non-immune, and localized inflammation.[11][14][15] | Paw volume/thickness, inhibition of edema. |
| Croton Oil-Induced Ear Edema | Acute, topically induced inflammation. | Ear swelling (weight or thickness), inhibition of edema. |
| Zymosan-Induced Air Pouch | Localized acute inflammation with leukocyte infiltration.[16] | Exudate volume, total and differential leukocyte counts, protein concentration in exudate.[16] |
| Adjuvant-Induced Arthritis | Chronic, systemic inflammation resembling rheumatoid arthritis.[14] | Paw volume, arthritis score, histopathological changes in joints. |
Experimental Protocols: In Vivo Models
Protocol 3: Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the effect of this compound on acute inflammation.
Materials:
-
Wistar or Sprague-Dawley rats (150-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
This compound
-
Reference Standard: Indomethacin (10 mg/kg)
-
Plethysmometer or digital calipers
Procedure:
-
Acclimatize animals for at least one week.
-
Fast animals overnight with free access to water.
-
Divide animals into groups (n=6): Vehicle control, Carrageenan control, Reference standard, and Test compound groups (various doses).
-
Administer the test compound or reference standard orally or intraperitoneally 1 hour before carrageenan injection.
-
Measure the initial paw volume of the right hind paw of each rat.
-
Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Calculate the percentage inhibition of edema for each group relative to the carrageenan control group.
Investigating the Mechanism of Action: Signaling Pathways
To understand how this compound exerts its anti-inflammatory effects, its impact on key inflammatory signaling pathways should be investigated.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation.[4][17] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of inflammatory genes.[2]
dot
Caption: Hypothesized inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway
The MAPK family of kinases (including p38, JNK, and ERK) plays a crucial role in transducing extracellular signals to cellular responses, including inflammation.[3][5][6][18] Activation of these pathways leads to the activation of transcription factors that regulate the expression of inflammatory mediators.
dot
Caption: Hypothesized modulation of the p38 MAPK signaling pathway.
Protocol 4: Western Blot Analysis of NF-κB and MAPK Pathways
Objective: To determine if this compound inhibits the activation of NF-κB and MAPK pathways.
Materials:
-
LPS-stimulated RAW 264.7 cell lysates (from Protocol 2)
-
Primary antibodies: anti-phospho-IκBα, anti-IκBα, anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK, anti-phospho-ERK, anti-ERK, and anti-β-actin.
-
HRP-conjugated secondary antibodies
-
SDS-PAGE and Western blotting equipment
-
Chemiluminescence detection system
Procedure:
-
Lyse the RAW 264.7 cells treated as in Protocol 2.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Experimental Workflow
dot
Caption: Overall workflow for evaluating anti-inflammatory effects.
References
- 1. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 3. synapse.koreamed.org [synapse.koreamed.org]
- 4. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MAPK Signaling Links Autophagy and Inflammation | Bio-Techne [bio-techne.com]
- 6. MAPK signaling in inflammation-associated cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journalajrb.com [journalajrb.com]
- 8. researchgate.net [researchgate.net]
- 9. ijddr.in [ijddr.in]
- 10. In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. ijpras.com [ijpras.com]
- 14. benchchem.com [benchchem.com]
- 15. scielo.br [scielo.br]
- 16. researchgate.net [researchgate.net]
- 17. NF-kB Signaling Pathway - Elabscience [elabscience.com]
- 18. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Derivatives from 2-(Difluoromethoxy)isonicotinic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-(Difluoromethoxy)isonicotinic acid is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The incorporation of the difluoromethoxy (-OCF₂H) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity by serving as a bioisostere for other functional groups like a methoxy group.[1][2] Judicious introduction of fluorine into drug candidates can favorably influence conformation, pKa, membrane permeability, and overall pharmacokinetic properties.[2] This document provides detailed protocols for the synthesis of common derivatives—amides and esters—from this compound, starting with its conversion to a highly reactive acyl chloride intermediate.
Part 1: Synthesis of 2-(Difluoromethoxy)isonicotinoyl Chloride
The conversion of the carboxylic acid to an acyl chloride is a common first step to activate the carbonyl group for subsequent nucleophilic substitution reactions. Acyl chlorides are highly reactive and readily couple with amines and alcohols.[3][4]
Experimental Protocol:
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Round-bottom flask, condenser, magnetic stirrer, and inert gas (N₂ or Ar) setup
Procedure (using Thionyl Chloride):
-
Setup: Dry all glassware thoroughly. Place this compound (1.0 eq) in a round-bottom flask equipped with a magnetic stir bar and a condenser under an inert atmosphere.
-
Solvent Addition: Add anhydrous toluene or DCM to the flask.
-
Reagent Addition: Carefully add thionyl chloride (approx. 2.0-3.0 eq) to the suspension at room temperature.[5][6] A catalytic amount of DMF can be added to facilitate the reaction.[6]
-
Reaction: Heat the mixture to reflux (typically 70-80 °C) for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
-
Product: The resulting 2-(difluoromethoxy)isonicotinoyl chloride (often as a hydrochloride salt) is typically a solid and can be used in the next step without further purification.[5][6]
Safety Note: This reaction should be performed in a well-ventilated fume hood as it releases toxic gases (HCl and SO₂). Thionyl chloride is corrosive and reacts violently with water.
Logical Workflow for Acyl Chloride Formation
Caption: Workflow for the synthesis of 2-(difluoromethoxy)isonicotinoyl chloride.
Part 2: Synthesis of Amide Derivatives
Amide bond formation is a cornerstone reaction in drug development. Derivatives can be synthesized either directly from the carboxylic acid using coupling reagents or via the acyl chloride intermediate.
Protocol 2A: Amidation via Acyl Chloride (Schotten-Baumann Reaction)
This method is robust and proceeds under mild conditions, making it suitable for a wide range of amines.[3][4]
Experimental Protocol:
Materials:
-
2-(Difluoromethoxy)isonicotinoyl chloride
-
Primary or secondary amine (1.0-1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
A non-nucleophilic base, such as Triethylamine (TEA) or Diisopropylethylamine (DIEA) (1.5-2.0 eq)
Procedure:
-
Amine Solution: In a dry flask under an inert atmosphere, dissolve the amine (1.0 eq) and the base (e.g., DIEA, 1.5 eq) in anhydrous DCM.[4]
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Acyl Chloride Addition: Dissolve the 2-(difluoromethoxy)isonicotinoyl chloride (1.05 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-16 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).[4]
-
Work-up: Quench the reaction by adding water. Extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[4]
Protocol 2B: Direct Amidation using Coupling Reagents
This approach avoids the isolation of the acyl chloride. Reagents like HATU, HBTU, or EDC are commonly used to activate the carboxylic acid in situ.[7][8]
Experimental Protocol:
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.2 eq)
-
Diisopropylethylamine (DIEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF, add the amine (1.1 eq), HATU (1.2 eq), and DIEA (3.0 eq).[3]
-
Reaction: Stir the mixture at room temperature for 2-6 hours. Monitor the reaction's completion using TLC.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product using flash column chromatography.
Amide Synthesis Workflow
Caption: Comparative workflows for amide derivative synthesis.
Part 3: Synthesis of Ester Derivatives
Esterification is another key transformation for modifying the properties of a lead compound. The Fischer-Speier esterification is a classic method for simple alcohols.
Protocol 3A: Acid-Catalyzed Esterification
This method is effective for producing methyl or ethyl esters.
Experimental Protocol:
Materials:
-
This compound (1.0 eq)
-
Anhydrous alcohol (e.g., Methanol or Ethanol) (large excess, used as solvent)
-
Concentrated Sulfuric Acid (H₂SO₄) (catalytic) or Thionyl Chloride (SOCl₂) (1.5-2.0 eq)
Procedure (using SOCl₂):
-
Setup: In a dry flask, suspend this compound (1.0 eq) in the desired anhydrous alcohol (e.g., methanol).
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add thionyl chloride (1.5 eq) dropwise.[9]
-
Reaction: Remove the ice bath and heat the mixture to reflux (or stir at 50 °C) for 4-12 hours.[9]
-
Work-up: Cool the reaction to room temperature and remove the excess alcohol and SOCl₂ under reduced pressure.
-
Neutralization: Redissolve the residue in ethyl acetate and carefully neutralize by washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Purification: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude ester by flash column chromatography if necessary.[9]
Ester Synthesis Workflow
Caption: Workflow for acid-catalyzed ester synthesis.
Data Presentation: Summary of Synthetic Transformations
The following table summarizes the key transformations for creating a library of derivatives from this compound. Yields are representative and highly dependent on the specific amine or alcohol used.
| Derivative Structure | Reaction Type | Method | Typical Yield (%) | Required Analytical Data |
| R-NH-CO-Py-OCF₂H | Amidation | Acyl Chloride | 60-95% | ¹H NMR, ¹³C NMR, ¹⁹F NMR, LC-MS |
| R-NH-CO-Py-OCF₂H | Amidation | HATU Coupling | 55-90% | ¹H NMR, ¹³C NMR, ¹⁹F NMR, LC-MS |
| R-O-CO-Py-OCF₂H | Esterification | Acid-Catalyzed | 70-98% | ¹H NMR, ¹³C NMR, ¹⁹F NMR, GC-MS |
| Cl-CO-Py-OCF₂H | Acyl Halogenation | Thionyl Chloride | >95% (often used crude) | IR (for C=O stretch), used immediately |
Note: "Py" represents the pyridine-4-yl core.
Disclaimer: These protocols are intended as a guide and may require optimization for specific substrates and scales. All experiments should be conducted by trained personnel in a suitable laboratory setting with appropriate safety precautions.
References
- 1. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amide Synthesis [fishersci.dk]
- 4. benchchem.com [benchchem.com]
- 5. prepchem.com [prepchem.com]
- 6. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids [mdpi.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Difluoromethoxy)isonicotinic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 2-(Difluoromethoxy)isonicotinic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the key starting materials?
The most prevalent method for synthesizing this compound is through the O-difluoromethylation of 2-hydroxyisonicotinic acid. This reaction introduces the difluoromethoxy group onto the oxygen atom of the hydroxypyridine ring. The key starting materials are 2-hydroxyisonicotinic acid and a suitable difluoromethylating agent.
Q2: What are the common side reactions observed during the synthesis of this compound?
The primary side reaction of concern is the N-difluoromethylation of the pyridine ring, leading to the formation of 1-(difluoromethyl)pyridin-2(1H)-one-4-carboxylic acid. The ratio of O- to N-alkylation is highly dependent on the reaction conditions. Other potential side reactions include incomplete reaction, leaving unreacted 2-hydroxyisonicotinic acid, and potential decarboxylation under harsh basic conditions, although the latter is less commonly reported.
Q3: How can I minimize the formation of the N-difluoromethylated byproduct?
The formation of the N-alkylated isomer can be influenced by the choice of base, solvent, and temperature. Generally, kinetically controlled conditions (lower temperatures) favor O-alkylation, while thermodynamically controlled conditions (higher temperatures) can lead to an increase in the N-alkylated product.[1][2] The choice of difluoromethylating agent can also play a role in selectivity.
Q4: I am observing a low yield of the desired product. What are the potential causes and how can I improve it?
Low yields can stem from several factors:
-
Incomplete reaction: Ensure the reaction goes to completion by monitoring it using an appropriate technique like Thin Layer Chromatography (TLC). If the reaction stalls, consider increasing the reaction time or temperature, or adding more of the difluoromethylating agent.
-
Suboptimal reaction conditions: The choice of base and solvent is critical. A strong base is required to deprotonate the hydroxyl group of 2-hydroxyisonicotinic acid. Common bases include potassium carbonate or cesium carbonate. The solvent should be polar and aprotic, such as DMF or acetonitrile.
-
Formation of side products: As discussed in Q2 and Q3, the formation of the N-alkylated isomer will reduce the yield of the desired O-alkylated product. Optimizing conditions to favor O-alkylation is key.
-
Difficulties in purification: The product and starting material may have similar polarities, leading to losses during purification. Careful optimization of the purification method (e.g., column chromatography, recrystallization) is necessary.
Q5: What are the recommended methods for purifying the final product?
Purification of this compound can be challenging due to the presence of the isomeric byproduct and unreacted starting material. Common purification techniques include:
-
Column chromatography: Silica gel chromatography is often used to separate the desired product from impurities. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically employed.
-
Recrystallization: If a suitable solvent system can be found, recrystallization can be an effective method for obtaining a highly pure product.
-
Acid-base extraction: The carboxylic acid functionality allows for purification via acid-base extraction to remove non-acidic impurities.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to no conversion of starting material | 1. Insufficiently strong base. 2. Low reaction temperature. 3. Inactive difluoromethylating agent. 4. Presence of water in the reaction mixture. | 1. Use a stronger base (e.g., Cs2CO3 instead of K2CO3). 2. Gradually increase the reaction temperature and monitor the progress by TLC. 3. Use a fresh batch of the difluoromethylating agent. 4. Ensure all reagents and solvents are anhydrous. |
| Significant formation of N-difluoromethylated isomer | 1. Reaction conditions favoring thermodynamic control (high temperature). 2. Inappropriate choice of base or solvent. | 1. Employ lower reaction temperatures to favor kinetic O-alkylation.[1][2] 2. Screen different base/solvent combinations. For example, using a milder base at a lower temperature might improve O-selectivity. |
| Presence of multiple unidentified spots on TLC | 1. Decomposition of starting material or product. 2. Complex side reactions. | 1. Lower the reaction temperature. 2. Use a milder base. 3. Ensure an inert atmosphere to prevent oxidation. |
| Difficulty in separating the product from the starting material | 1. Similar polarities of the two compounds. | 1. Optimize the mobile phase for column chromatography; a shallow gradient may be necessary. 2. Consider derivatizing the carboxylic acid to an ester before purification to alter its polarity. The ester can then be hydrolyzed back to the acid. |
| Product is an oil instead of a solid | 1. Presence of impurities. 2. The product may be a low-melting solid or an oil at room temperature. | 1. Re-purify the product. 2. Attempt to induce crystallization by scratching the flask, seeding with a small crystal, or triturating with a non-polar solvent. |
Experimental Protocols
Protocol 1: O-Difluoromethylation of 2-Hydroxyisonicotinic Acid using Sodium Chlorodifluoroacetate
This protocol is a general guideline and may require optimization.
Materials:
-
2-Hydroxyisonicotinic acid
-
Sodium chlorodifluoroacetate (SCDA)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate
-
Hexanes
-
1 M Hydrochloric acid (HCl)
-
Brine
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-hydroxyisonicotinic acid (1.0 eq), cesium carbonate (1.5 eq), and anhydrous DMF.
-
Degassing: Degas the mixture by bubbling nitrogen through it for 15-20 minutes.
-
Addition of Reagent: Add sodium chlorodifluoroacetate (2.0-3.0 eq) to the reaction mixture under a nitrogen atmosphere.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate with a few drops of acetic acid). The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers and wash with 1 M HCl, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford this compound.
Visualizations
Reaction Pathway and Side Reaction
Caption: Main reaction and a common side reaction in the synthesis.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low product yields.
References
Technical Support Center: Purification of 2-(Difluoromethoxy)isonicotinic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-(Difluoromethoxy)isonicotinic acid. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying crude this compound?
A1: The primary methods for purifying this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of impurities present in the crude material. For relatively pure material with minor impurities, recrystallization is often sufficient. For complex mixtures or to achieve very high purity, column chromatography is recommended.
Q2: What are the potential impurities in synthetically prepared this compound?
A2: Potential impurities can arise from starting materials, by-products, or degradation products. While specific impurities depend on the synthetic route, common classes of impurities for structurally similar compounds include:
-
Starting materials: Unreacted precursors used in the synthesis.
-
Isomeric impurities: Positional isomers formed during the synthesis.
-
Related substances: By-products from side reactions.
-
Residual solvents: Solvents used in the synthesis and work-up that are not completely removed.
Q3: How can I assess the purity of my this compound sample?
A3: The purity of this compound is typically assessed using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
HPLC: Provides quantitative information about the percentage of the main compound and any impurities.
-
¹H and ¹³C NMR: Confirms the chemical structure and can detect the presence of impurities with distinct signals.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Product does not crystallize | - Solution is not supersaturated.- Inappropriate solvent system. | - Concentrate the solution by slowly evaporating the solvent.- Cool the solution slowly to room temperature, then in an ice bath or refrigerator.- Scratch the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of pure product.- Try a different solvent or a mixture of solvents (e.g., a solvent in which the compound is soluble and an anti-solvent in which it is insoluble). |
| Oily precipitate forms instead of crystals | - The compound has a low melting point.- The presence of impurities that inhibit crystallization. | - Try to dissolve the oil in a small amount of a good solvent and add an anti-solvent dropwise while stirring vigorously.- Purify the crude material by column chromatography before attempting recrystallization. |
| Low recovery of pure product | - Too much solvent was used.- The compound has significant solubility in the cold solvent. | - Use the minimum amount of hot solvent required to dissolve the crude product.- Cool the solution for a longer period at a lower temperature.- After filtration, wash the crystals with a minimal amount of ice-cold solvent. |
| Colored impurities remain in the crystals | - Impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product).- Perform a second recrystallization. |
Column Chromatography Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Poor separation of the product from impurities | - Inappropriate solvent system (eluent).- Column overloading. | - Optimize the eluent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the desired compound.- Reduce the amount of crude material loaded onto the column. A general rule is a 1:20 to 1:100 ratio of crude material to stationary phase (by weight). |
| Product elutes too quickly (high Rf) | - The eluent is too polar. | - Decrease the polarity of the eluent. For a petroleum ether/ethyl acetate system, increase the proportion of petroleum ether. |
| Product does not elute from the column (low Rf) | - The eluent is not polar enough. | - Increase the polarity of the eluent. For a petroleum ether/ethyl acetate system, increase the proportion of ethyl acetate. |
| Streaking or tailing of the product band | - The compound is interacting too strongly with the stationary phase.- The sample is not fully dissolved before loading. | - Add a small amount of a polar solvent (e.g., methanol) or an acid (e.g., acetic acid) to the eluent to improve peak shape for acidic compounds.- Ensure the sample is fully dissolved in a minimal amount of the eluent or a suitable solvent before loading. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: Test the solubility of the crude this compound in various solvents (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, and mixtures thereof) to find a suitable system where the compound is soluble at high temperatures but sparingly soluble at low temperatures.
-
Dissolution: In a flask, add the crude product and the minimum amount of the chosen hot solvent to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and activated charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Purification by Flash Column Chromatography
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Eluent Selection: Develop a suitable eluent system using TLC. A common starting point for similar compounds is a mixture of petroleum ether and ethyl acetate. Adjust the ratio to achieve good separation between the product and impurities. For acidic compounds, adding a small amount of acetic acid (e.g., 0.5-1%) to the eluent can improve peak shape.
-
Column Packing: Prepare a slurry of the silica gel in the eluent and pour it into the column. Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading). Carefully apply the sample to the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and apply pressure to begin the elution process. Collect fractions and monitor them by TLC.
-
Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 3: Purity Analysis by HPLC
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid or a phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). A typical starting point could be a gradient of 10-90% acetonitrile in water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance for the compound).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the purified product in the mobile phase or a suitable solvent to a concentration of approximately 1 mg/mL.
Data Presentation
Table 1: Summary of Purification Methods and Expected Purity
| Purification Method | Typical Solvents/Eluents | Expected Purity (%) | Typical Yield (%) |
| Recrystallization | Water, Ethanol/Water, Ethyl Acetate/Hexane | > 98% | 70-90% |
| Column Chromatography | Petroleum Ether/Ethyl Acetate (+/- Acetic Acid) | > 99% | 60-85% |
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Logical diagram for troubleshooting the purification process.
Technical Support Center: 2-(Difluoromethoxy)isonicotinic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of 2-(Difluoromethoxy)isonicotinic acid. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, it is recommended to store this compound as a solid in a cool, dark, and dry place.[1] Based on general stability principles for similar compounds, storage at 2-8°C is advisable. The container should be tightly sealed to prevent moisture uptake and exposure to air. For solutions, it is best to prepare them fresh. If short-term storage of a solution is necessary, it should be kept at 2-8°C and protected from light.
Q2: Is this compound sensitive to light?
Q3: What are the potential degradation pathways for this compound?
A3: Based on the structure of this compound, potential degradation pathways could include hydrolysis of the difluoromethoxy group, decarboxylation, and oxidative degradation of the pyridine ring. Forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) are necessary to identify the actual degradation products and pathways.
Q4: How can I assess the stability of this compound in my experimental conditions?
A4: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), should be developed and validated. This method must be able to separate the intact this compound from any potential degradation products. By analyzing samples at different time points under your specific experimental conditions, you can quantify the amount of remaining parent compound and determine its stability.
Troubleshooting Guides
Problem: I am observing a decrease in the concentration of my this compound stock solution over time.
Troubleshooting Steps:
-
Check Storage Conditions: Ensure the stock solution is stored at the recommended temperature (2-8°C) and protected from light.
-
Solvent Purity: Impurities in the solvent could be reacting with the compound. Use high-purity, HPLC-grade solvents.
-
pH of the Solution: The pH of the solution can significantly impact stability. If dissolved in a buffer, ensure the buffer components are not catalyzing degradation. It is advisable to perform a pH stability profile.
-
Container Material: While unlikely to be a major issue, consider if the compound could be adsorbing to the surface of the storage container. Using silanized glass or low-adsorption plastic vials may help.
Problem: I see unexpected peaks in my chromatogram when analyzing aged samples of this compound.
Troubleshooting Steps:
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to check the peak purity of the main peak and the new, unexpected peaks. This can help determine if the new peaks are degradation products.
-
Forced Degradation Study: Perform a forced degradation study to intentionally generate degradation products. This will help to confirm if the unexpected peaks correspond to known degradants.
-
Mass Spectrometry (MS) Analysis: Couple your HPLC system to a mass spectrometer to obtain mass information for the unexpected peaks. This will aid in the identification of the degradation products.
Data Presentation
For a comprehensive stability assessment, forced degradation studies should be performed. The following table summarizes the typical conditions based on ICH guidelines.
| Stress Condition | Reagent/Condition | Temperature | Duration | Potential Degradation |
| Acid Hydrolysis | 0.1 M - 1 M HCl | Room Temperature to 60°C | Up to 7 days | Hydrolysis of the difluoromethoxy group |
| Base Hydrolysis | 0.1 M - 1 M NaOH | Room Temperature to 60°C | Up to 7 days | Hydrolysis of the difluoromethoxy group |
| Oxidation | 3% - 30% H₂O₂ | Room Temperature | Up to 24 hours | Oxidation of the pyridine ring |
| Thermal Degradation | Dry Heat | 60°C - 105°C | Up to 7 days | Decarboxylation, general decomposition |
| Photostability | UV and Visible Light | Room Temperature | Conforming to ICH Q1B | Photodegradation |
Experimental Protocols
Protocol: Development of a Stability-Indicating HPLC Method
This protocol outlines the general steps for developing an HPLC method to assess the stability of this compound.
1. Instrumentation and Columns:
-
HPLC system with a UV/Vis or PDA detector.
-
A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
2. Mobile Phase Selection:
-
Start with a simple mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid or trifluoroacetic acid to ensure good peak shape for the acidic analyte.
-
An example gradient could be: 10% to 90% acetonitrile over 20 minutes.
3. Method Development and Optimization:
-
Inject a standard solution of this compound to determine its retention time.
-
Analyze samples from forced degradation studies to check for the separation of degradation products from the parent peak.
-
Optimize the gradient, mobile phase composition (e.g., trying methanol instead of acetonitrile), and pH to achieve baseline separation of all peaks.
4. Method Validation (as per ICH Q2(R1) guidelines):
-
Specificity: Demonstrate that the method can distinguish the analyte from its degradation products.
-
Linearity: Establish a linear relationship between the concentration and the detector response over a defined range.
-
Accuracy: Determine the closeness of the measured value to the true value.
-
Precision: Assess the repeatability and intermediate precision of the method.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Evaluate the method's performance under small, deliberate variations in method parameters.
Visualizations
Caption: Workflow for assessing the stability of a new chemical entity.
Caption: Troubleshooting logic for unexpected peaks in HPLC analysis.
References
Technical Support Center: Hydrolysis of 2-(Difluoromethoxy)isonicotinic Acid Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the hydrolysis of 2-(difluoromethoxy)isonicotinic acid derivatives, such as esters and amides.
Frequently Asked Questions (FAQs)
Q1: What are the typical methods for hydrolyzing esters of this compound?
A1: The two most common methods for hydrolyzing esters are basic hydrolysis (saponification) and acidic hydrolysis. Basic hydrolysis is generally preferred as it is typically faster and irreversible.[1]
-
Basic Hydrolysis (Saponification): This involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). The reaction produces the carboxylate salt, which is then protonated in a separate acidic workup step to yield the carboxylic acid.[2][3]
-
Acidic Hydrolysis: This method involves heating the ester with a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), in the presence of excess water. This reaction is reversible and requires a large excess of water to drive the equilibrium towards the products.[1][3]
Q2: Is the 2-(difluoromethoxy) group stable under typical hydrolysis conditions?
A2: The difluoromethoxy (–OCF₂H) group is generally stable under standard basic and acidic hydrolysis conditions used for esters and amides. The carbon-fluorine bond is strong.[4] However, the electron-withdrawing nature of the difluoromethoxy group can influence the reactivity of the adjacent ester or amide group. In some contexts, particularly with neighboring hydroxyl groups, the 2-OCF₂H group has been shown to increase the rate of hydrolysis of an adjacent functional group compared to a methoxy (–OCH₃) group.[5] While cleavage of the aryl-OCF₂H bond itself is not expected under normal hydrolysis conditions, prolonged exposure to very harsh conditions (high temperatures, strong nucleophiles) could potentially lead to degradation, although this is not commonly reported for this specific substrate class.
Q3: How does the hydrolysis of this compound derivatives compare to their non-fluorinated analogs?
A3: The electron-withdrawing nature of the difluoromethoxy group is expected to make the carbonyl carbon of the ester or amide more electrophilic. This should, in principle, make the derivative more susceptible to nucleophilic attack by hydroxide or water, potentially leading to faster hydrolysis rates compared to the non-fluorinated (e.g., 2-methoxy or unsubstituted) analogs.
Q4: What analytical techniques are recommended for monitoring the progress of the hydrolysis reaction?
A4: The progress of the hydrolysis can be monitored by several techniques:
-
Thin-Layer Chromatography (TLC): A simple and rapid method to qualitatively track the disappearance of the starting material (ester/amide) and the appearance of the product (carboxylic acid). The carboxylic acid product is typically more polar and will have a lower Rf value.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of the starting material to the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can be used to monitor the reaction. In ¹H NMR, the disappearance of the ester's alkyl protons (e.g., -OCH₃) and the appearance of the carboxylic acid proton (if visible) can be tracked. In ¹⁹F NMR, a change in the chemical shift of the -OCF₂H group may be observed upon conversion of the ester/amide to the carboxylic acid.
Experimental Protocols
Protocol 1: Basic Hydrolysis (Saponification) of Methyl 2-(Difluoromethoxy)isonicotinate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve methyl 2-(difluoromethoxy)isonicotinate (1.0 eq.) in a suitable solvent such as methanol (MeOH) or tetrahydrofuran (THF).
-
Addition of Base: Add an aqueous solution of sodium hydroxide (NaOH, 1.5 - 3.0 eq.) to the flask.
-
Heating: Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the reaction progress using TLC or HPLC.
-
Workup (Acidification): Once the reaction is complete, cool the mixture to room temperature. If an organic solvent was used, remove it under reduced pressure. Dilute the aqueous residue with water and wash with a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted starting material.
-
Product Isolation: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 using a strong acid (e.g., 1M HCl). The carboxylic acid product should precipitate out of the solution.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization if necessary.
Protocol 2: Acidic Hydrolysis of 2-(Difluoromethoxy)isonicotinamide
-
Reaction Setup: In a round-bottom flask with a reflux condenser, suspend 2-(difluoromethoxy)isonicotinamide (1.0 eq.) in an aqueous solution of a strong acid (e.g., 6M HCl or 3M H₂SO₄). A large excess of the aqueous acid is used to ensure an excess of water.
-
Heating: Heat the mixture to reflux (typically around 100 °C). Monitor the reaction for the disappearance of the starting amide. Note that amide hydrolysis is generally slower than ester hydrolysis.
-
Workup: After completion, cool the reaction mixture to room temperature and then in an ice bath.
-
Product Isolation: Adjust the pH of the solution to the isoelectric point of the amino acid (if applicable) or to a pH where the carboxylic acid is least soluble (typically pH 2-4) using a base (e.g., concentrated NaOH solution).
-
Purification: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.
Data Presentation
Table 1: Comparative Hydrolysis Data for 2-Substituted Estratriene Sulfamates in wet DMSO-d₆ at 25 °C[5]
| Compound | R² Substituent | % Hydrolysis after 30 days | Estimated Half-life (T₁/₂) |
| 10 | OCF₂H | 92% | ~10 days |
| 4 | OCH₃ | 31% | ~60-80 days |
This data illustrates that the electron-withdrawing 2-OCF₂H group can significantly accelerate the hydrolysis of a neighboring functional group compared to the electron-donating 2-OCH₃ group.[5]
Troubleshooting Guide
Issue 1: Incomplete or Slow Hydrolysis
-
Question: My hydrolysis reaction has stalled or is proceeding very slowly, even after several hours at reflux. What could be the cause and how can I fix it?
-
Answer:
-
Insufficient Base/Acid: For basic hydrolysis, ensure at least 1.5 equivalents of base are used to drive the reaction to completion. For acidic hydrolysis, a high concentration of a strong acid is necessary. You can try increasing the equivalents of the reagent.
-
Low Temperature: Ensure the reaction is being heated to an appropriate temperature. For saponification, refluxing in methanol or ethanol is common. For amides, higher temperatures may be required.
-
Poor Solubility: The starting material may not be fully dissolved in the reaction medium. For basic hydrolysis, adding a co-solvent like THF or methanol can improve solubility.
-
Steric Hindrance: If the derivative is sterically hindered, longer reaction times and higher temperatures may be necessary.
-
Issue 2: Product Degradation or Unexpected Side Products
-
Question: I am observing multiple spots on my TLC plate, and my final yield is low. I suspect the product is degrading. What should I do?
-
Answer:
-
Harsh Conditions: Prolonged heating at high temperatures or using a very high concentration of acid/base can sometimes lead to degradation. Try running the reaction at a lower temperature for a longer period.
-
Potential Cleavage of the OCF₂H Group: Although generally stable, there is a remote possibility of aryl-ether cleavage under very harsh conditions. If you suspect this, try using milder conditions (e.g., for esters, use lithium hydroxide (LiOH) in a THF/water mixture at room temperature).
-
Workup Issues: Ensure the acidification step in basic hydrolysis is done at a low temperature (ice bath) to prevent degradation of the acid-sensitive product. Do not use an excessive amount of strong acid.
-
Issue 3: Difficulty Isolating the Product
-
Question: After acidification, my product is not precipitating, or it is forming an oil. How can I isolate it?
-
Answer:
-
Solubility in Water: The product, this compound, may have some solubility in the aqueous medium. After acidification, try extracting the aqueous layer multiple times with an organic solvent like ethyl acetate or dichloromethane.
-
Incorrect pH: The precipitation of the carboxylic acid is highly dependent on the pH. Ensure you have reached a pH of around 2-3 for maximum precipitation. Use a pH meter for accuracy.
-
Formation of an Oil: If the product oils out, try scratching the inside of the flask with a glass rod to induce crystallization. Alternatively, you can extract the oil into an organic solvent, dry the organic layer with a drying agent (e.g., MgSO₄ or Na₂SO₄), and then remove the solvent under reduced pressure.
-
Visualizations
Caption: General experimental workflows for basic and acidic hydrolysis.
Caption: Troubleshooting logic for common hydrolysis issues.
References
- 1. US2748137A - Process for preparing isonicotinic acid - Google Patents [patents.google.com]
- 2. Methyl isonicotinate - Wikipedia [en.wikipedia.org]
- 3. CN104402814A - Method for synthesizing 2-chlorine-N-(2,4-difluorophenyl) nicotinamide by one-pot method - Google Patents [patents.google.com]
- 4. Catalytic C-O Bond Cleavage of 2-Aryloxy-1-arylethanols and Its Application to the Depolymerization of Lignin Related Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 2-(Difluoromethoxy)isonicotinic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-(difluoromethoxy)isonicotinic acid. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.
Proposed Synthetic Pathway
The synthesis of this compound is typically achieved in a two-step process starting from a suitable precursor such as ethyl 2-hydroxyisonicotinate. The first step involves the O-difluoromethylation of the hydroxyl group, followed by the hydrolysis of the ethyl ester to the final carboxylic acid.
Detailed Experimental Protocols
Step 1: Synthesis of Ethyl 2-(Difluoromethoxy)isonicotinate
This protocol describes the O-difluoromethylation of ethyl 2-hydroxyisonicotinate using sodium chlorodifluoroacetate as the difluoromethylating agent.[1][2][3][4][5]
Materials:
-
Ethyl 2-hydroxyisonicotinate
-
Sodium chlorodifluoroacetate
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of ethyl 2-hydroxyisonicotinate (1.0 eq) and potassium carbonate (2.0 eq) in DMF, add sodium chlorodifluoroacetate (2.5 eq).
-
Heat the reaction mixture to 90-100 °C and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford ethyl 2-(difluoromethoxy)isonicotinate.
Step 2: Synthesis of this compound (Hydrolysis)
This protocol outlines the hydrolysis of the ethyl ester to the final carboxylic acid.
Materials:
-
Ethyl 2-(difluoromethoxy)isonicotinate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve ethyl 2-(difluoromethoxy)isonicotinate (1.0 eq) in a mixture of THF and water.
-
Add lithium hydroxide (1.5 eq) to the solution and stir at room temperature for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Remove the THF under reduced pressure.
-
Acidify the aqueous solution to pH 2-3 with 1M HCl.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.
Data Presentation
Optimization of Difluoromethylation Reaction
| Entry | Base (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ (1.5) | DMF | 90 | 6 | 65 |
| 2 | K₂CO₃ (2.0) | DMF | 100 | 4 | 78 |
| 3 | Cs₂CO₃ (1.5) | DMF | 90 | 5 | 72 |
| 4 | K₂CO₃ (2.0) | DMAc | 100 | 4 | 75 |
Typical Parameters for Hydrolysis
| Parameter | Value |
| Base | LiOH or NaOH |
| Solvent System | THF/Water |
| Temperature | Room Temperature |
| Reaction Time | 2-4 hours |
| Typical Yield | >90% |
Troubleshooting Guide
Q1: The yield of ethyl 2-(difluoromethoxy)isonicotinate is low in the difluoromethylation step. What are the possible causes and solutions?
A1: Low yields can result from several factors:
-
Incomplete reaction: The reaction may not have gone to completion.
-
Solution: Increase the reaction time and continue to monitor by TLC or LC-MS. Consider a slight increase in temperature (e.g., to 110 °C), but be aware that higher temperatures may lead to decomposition.
-
-
Moisture in the reaction: The presence of water can consume the difluorocarbene intermediate.
-
Solution: Ensure all glassware is oven-dried and use anhydrous DMF.
-
-
Inefficient base: The base may not be strong enough or may not be sufficiently dispersed.
-
Solution: Use finely ground potassium carbonate to increase its surface area. Alternatively, cesium carbonate can be used as it is generally more reactive.
-
-
Decomposition of the product: The difluoromethoxy group can be sensitive to harsh conditions.
-
Solution: Avoid excessively high temperatures or prolonged reaction times once the starting material is consumed.
-
Q2: I am recovering a significant amount of starting material (ethyl 2-hydroxyisonicotinate) after the difluoromethylation reaction. What should I do?
A2: Recovery of starting material indicates an incomplete reaction.
-
Solution: Increase the equivalents of sodium chlorodifluoroacetate (e.g., to 3.0 eq) and the base (e.g., to 2.5 eq). Ensure the reaction temperature is maintained consistently.
Q3: The hydrolysis of the ethyl ester is not going to completion. What could be the issue?
A3: Incomplete hydrolysis can be due to insufficient base or reaction time.
-
Solution: Increase the equivalents of lithium hydroxide or sodium hydroxide to 2.0 eq. If the reaction is still sluggish at room temperature, it can be gently heated to 40-50 °C.
Q4: During the acidic workup of the hydrolysis, no precipitate is forming. What should I do?
A4: This may indicate that the product is more soluble in the aqueous medium than expected, or the pH is not optimal for precipitation.
-
Solution: Ensure the pH is adjusted to 2-3. If no precipitate forms, extract the acidic aqueous solution with a more polar solvent like ethyl acetate. The product can then be isolated by evaporating the organic solvent.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the O-difluoromethylation with sodium chlorodifluoroacetate?
A1: The reaction proceeds through the thermal decarboxylation of sodium chlorodifluoroacetate to generate difluorocarbene (:CF₂).[1][2] This highly electrophilic intermediate is then trapped by the phenolate (or in this case, the pyridinolate) anion, which is formed by the deprotonation of the hydroxyl group by the base. Subsequent protonation yields the difluoromethyl ether.
Q2: Can other difluoromethylating agents be used?
A2: Yes, other reagents such as difluoromethyltriflate (HCF₂OTf) or S-(difluoromethyl)sulfonium salts can be used for the difluoromethylation of phenols and related compounds.[6][7][8] However, sodium chlorodifluoroacetate is often preferred due to its stability, commercial availability, and relatively low environmental impact.[1][2]
Q3: How can I monitor the progress of these reactions?
A3:
-
TLC: For the difluoromethylation step, a mobile phase of ethyl acetate/hexanes can be used. The product, ethyl 2-(difluoromethoxy)isonicotinate, will be less polar than the starting material, ethyl 2-hydroxyisonicotinate. For the hydrolysis, the product acid will be more polar than the starting ester.
-
LC-MS: This is a more accurate method to monitor the disappearance of the starting material and the appearance of the product, confirming their respective molecular weights.
Q4: What are the key safety precautions for these reactions?
A4:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
DMF is a reproductive toxin and should be handled with care.
-
The difluoromethylation reaction may evolve gas (CO₂), so ensure the reaction vessel is not sealed tightly.
Visualizations
Caption: Overall experimental workflow.
Caption: Troubleshooting decision tree.
Caption: Proposed reaction mechanism.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. orgsyn.org [orgsyn.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. S-, N-, and Se-difluoromethylation using sodium chlorodifluoroacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Difluoromethylation of Phenols and Thiophenols with the S-(Difluo-romethyl)sulfonium Salt: Reaction, Scope, and Mechanistic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-(Difluoromethoxy)isonicotinic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Difluoromethoxy)isonicotinic acid.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is a common synthetic route for this compound?
A common and efficient synthetic pathway involves a two-step process starting from 2-hydroxy-4-cyanopyridine. The first step is the O-difluoromethylation of the hydroxyl group, followed by the hydrolysis of the nitrile group to a carboxylic acid.
Q2: During the difluoromethylation of 2-hydroxy-4-cyanopyridine, I am observing a significant amount of a byproduct. What could it be?
A primary byproduct in this step is the N-difluoromethylated isomer, 1-(difluoromethyl)-2-oxo-1,2-dihydropyridine-4-carbonitrile. The reaction of 2-hydroxypyridines (which exist in equilibrium with their 2-pyridone tautomer) with difluoromethylating agents can occur on both the oxygen and nitrogen atoms.
Troubleshooting Tips:
-
Reaction Conditions: The ratio of O- to N-alkylation can be influenced by the choice of base, solvent, and temperature. For instance, using potassium carbonate in DMF at elevated temperatures often favors O-alkylation.
-
Choice of Difluoromethylating Agent: Reagents like chlorodifluoromethane (Freon-22) or TMSCF2Br have been used for difluoromethylation. The selectivity can vary with the reagent used.
-
Purification: Careful chromatographic separation is usually required to isolate the desired O-difluoromethylated product from the N-alkylated isomer.
Q3: The hydrolysis of 2-(difluoromethoxy)-4-cyanopyridine to the final product is sluggish and incomplete. How can I improve the yield?
Incomplete hydrolysis is a common issue. The intermediate, 2-(difluoromethoxy)isonicotinamide, is a likely impurity if the reaction does not go to completion.
Troubleshooting Tips:
-
Reaction Conditions: Both acidic and basic conditions can be employed for nitrile hydrolysis. Stronger conditions (e.g., higher concentration of acid/base, higher temperature, longer reaction time) may be necessary for complete conversion. However, harsh conditions might lead to degradation.
-
Monitoring the Reaction: Use techniques like TLC or HPLC to monitor the disappearance of the starting material and the intermediate amide.
-
Hydrolysis of the Amide: If the amide is isolated, it can be subjected to a separate hydrolysis step to push the reaction to completion.
Q4: I am detecting an impurity with a mass corresponding to the loss of the difluoromethyl group. What could be the cause?
This impurity is likely 2-hydroxyisonicotinic acid. The difluoromethoxy group can be susceptible to hydrolysis under certain conditions, particularly harsh acidic or basic conditions used during the nitrile hydrolysis step or workup.
Troubleshooting Tips:
-
Moderate Reaction Conditions: Optimize the hydrolysis conditions to be as mild as possible while still achieving complete conversion of the nitrile.
-
Workup pH: Carefully control the pH during the workup and purification steps to avoid prolonged exposure to strong acids or bases.
Q5: What are some potential sources of impurities from starting materials?
Impurities in the starting material, 2-hydroxy-4-cyanopyridine, will carry through the synthesis. Common impurities could include regioisomers (e.g., 2-hydroxy-3-cyanopyridine or 4-hydroxy-2-cyanopyridine) if the synthesis of the starting material is not well-controlled.
Troubleshooting Tips:
-
Starting Material Purity: Ensure the purity of the 2-hydroxy-4-cyanopyridine starting material is verified by analytical techniques such as NMR and LC-MS before beginning the synthesis.
-
Purification of Intermediates: If impurities from the starting material are detected in the intermediate, 2-(difluoromethoxy)-4-cyanopyridine, an additional purification step at this stage can prevent them from carrying over to the final product.
Summary of Potential Impurities
| Impurity Name | Chemical Structure | Source | Mitigation Strategy |
| 1-(difluoromethyl)-2-oxo-1,2-dihydropyridine-4-carbonitrile | Isomer of the intermediate | Side reaction during difluoromethylation | Optimize reaction conditions (base, solvent, temperature); Chromatographic purification. |
| 2-(difluoromethoxy)isonicotinamide | Intermediate | Incomplete hydrolysis of the nitrile | Drive reaction to completion with optimized conditions (time, temperature, reagent concentration); Monitor reaction progress. |
| 2-hydroxyisonicotinic acid | Hydrolysis byproduct | Cleavage of the difluoromethoxy group | Use milder hydrolysis conditions; Careful control of pH during workup. |
| Unreacted 2-hydroxy-4-cyanopyridine | Starting Material | Incomplete difluoromethylation | Ensure complete reaction; Chromatographic purification of the intermediate. |
Synthetic Pathway and Impurity Formation
Caption: Synthetic pathway for this compound and potential impurity formation points.
Experimental Protocols
1. O-Difluoromethylation of 2-hydroxy-4-cyanopyridine
-
Materials: 2-hydroxy-4-cyanopyridine, Potassium Carbonate (K₂CO₃), N,N-Dimethylformamide (DMF), Chlorodifluoromethane (CHClF₂).
-
Procedure:
-
To a solution of 2-hydroxy-4-cyanopyridine in DMF, add K₂CO₃.
-
The reaction vessel is sealed and pressurized with chlorodifluoromethane gas.
-
The mixture is heated with stirring for several hours.
-
Reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed, dried, and concentrated.
-
The crude product is purified by column chromatography on silica gel to separate the desired O-alkylated product from the N-alkylated isomer and any unreacted starting material.
-
2. Hydrolysis of 2-(difluoromethoxy)-4-cyanopyridine
-
Materials: 2-(difluoromethoxy)-4-cyanopyridine, Sulfuric Acid (H₂SO₄) or Sodium Hydroxide (NaOH), Water.
-
Procedure (Acidic Hydrolysis):
-
2-(difluoromethoxy)-4-cyanopyridine is suspended in an aqueous solution of sulfuric acid.
-
The mixture is heated to reflux and stirred for several hours.
-
The reaction is monitored by TLC or HPLC for the disappearance of the starting material and the intermediate amide.
-
After completion, the reaction mixture is cooled to room temperature.
-
The pH is carefully adjusted to the isoelectric point of the product to induce precipitation.
-
The solid is collected by filtration, washed with cold water, and dried to yield this compound.
-
Technical Support Center: 2-(Difluoromethoxy)isonicotinic acid
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of 2-(Difluoromethoxy)isonicotinic acid. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: Based on the chemical structure (a pyridine carboxylic acid derivative), the primary factors contributing to degradation are likely exposure to high temperatures, strong oxidizing agents, and potentially light (UV and visible).[1][2] The carboxylic acid group can be susceptible to decarboxylation under certain conditions, a known reaction for some pyridine carboxylic acids.[3]
Q2: How should this compound be properly stored to minimize degradation?
A2: To ensure stability, the compound should be stored in a tightly closed container in a cool, dry, and dark place.[4] A well-ventilated area is also recommended.[2][5] Storage away from incompatible materials such as strong oxidizing agents is crucial.[2][4] For long-term storage, refrigeration or freezing in an appropriate solvent may be considered, though stability under these conditions should be verified.
Q3: What are the visible signs of degradation of this compound?
A3: While the pure compound is typically a white to off-white solid, visual signs of degradation can include a change in color (e.g., yellowing or browning), a change in texture, or the appearance of an unusual odor. However, significant degradation can occur without any visible changes. Therefore, analytical methods are necessary for confirmation.
Q4: Which analytical techniques are recommended for detecting and quantifying the degradation of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for quantifying the parent compound and detecting degradation products.[6][7] Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed for the identification of unknown degradation products.[8]
Troubleshooting Guides
Issue 1: Inconsistent experimental results are observed when using a stock solution of this compound.
-
Possible Cause: Degradation of the compound in the stock solution.
-
Troubleshooting Steps:
-
Verify Solution Preparation: Ensure the correct solvent was used and that the compound was fully dissolved.
-
Check Storage Conditions: Confirm that the stock solution was stored at the recommended temperature and protected from light.
-
Prepare Fresh Solution: Prepare a fresh stock solution from a new or properly stored batch of the solid compound and repeat the experiment.
-
Analytical Confirmation: Analyze the old and new stock solutions by HPLC to compare the purity and concentration of this compound.
-
Issue 2: A gradual decrease in the concentration of this compound is noted in a formulation over time.
-
Possible Cause: Chemical instability in the formulation.
-
Troubleshooting Steps:
-
Examine Formulation Components: Identify any components in the formulation that could be incompatible, such as strong oxidizing or reducing agents.[2]
-
pH Assessment: Measure the pH of the formulation, as pyridine carboxylic acids can exhibit pH-dependent stability.
-
Forced Degradation Study: Conduct a forced degradation study (see Experimental Protocols) to identify the primary degradation pathways (e.g., acid/base hydrolysis, oxidation, photolysis).
-
Reformulation: Based on the forced degradation results, consider adding stabilizers (e.g., antioxidants, chelating agents) or adjusting the pH to improve stability.
-
Data Presentation
Table 1: Illustrative Stability of this compound Under Various Stress Conditions.
| Stress Condition | Duration | Temperature | % Degradation (Illustrative) | Major Degradation Products (Hypothetical) |
| Acidic (0.1 M HCl) | 72 hours | 60°C | 15% | Hydrolysis of difluoromethoxy group |
| Basic (0.1 M NaOH) | 72 hours | 60°C | 25% | Decarboxylation and ring opening |
| Oxidative (3% H₂O₂) | 24 hours | Room Temp | 40% | N-oxide formation |
| Thermal | 7 days | 80°C | 10% | Decarboxylation |
| Photolytic (UV light) | 48 hours | Room Temp | 20% | Photodegradation products |
Note: The data in this table is illustrative and intended for guidance. Actual degradation rates and products should be determined experimentally.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 72 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 72 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours.
-
Thermal Degradation: Place a known quantity of the solid compound in a 80°C oven for 7 days.
-
Photolytic Degradation: Expose a thin layer of the solid compound to UV light (e.g., 254 nm) for 48 hours.
-
Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis to determine the percentage of degradation.
Protocol 2: HPLC Method for Stability Testing
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 270 nm.
-
Injection Volume: 10 µL.
-
Quantification: The percentage of degradation is calculated by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control.
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. Niacin. II: Identification of isonicotinic acid in niacin by liquid chromatography with diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: 2-(Difluoromethoxy)isonicotinic Acid Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Difluoromethoxy)isonicotinic acid. The information is presented in a question-and-answer format to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Amide Coupling Reactions
Q1: My amide coupling reaction with this compound is showing low to no yield. What are the potential causes and solutions?
A1: Low yields in amide coupling reactions involving this compound can stem from several factors, often related to the activation of the carboxylic acid, the reactivity of the amine, or the reaction conditions.
-
Incomplete Carboxylic Acid Activation: The electron-withdrawing nature of the difluoromethoxy group can influence the reactivity of the carboxylic acid. Ensure complete activation by using a suitable coupling reagent.
-
Solution: Employ common amide coupling reagents such as HATU, HBTU, or EDC with an additive like HOBt. It is often beneficial to pre-activate the carboxylic acid with the coupling reagent and a non-nucleophilic base (e.g., DIPEA) for 15-30 minutes before adding the amine.
-
-
Amine Reactivity and Basicity: The amine's nucleophilicity and the presence of steric hindrance are critical. Weakly nucleophilic amines or sterically hindered amines will react slower.
-
Solution: For challenging couplings, consider converting the carboxylic acid to the more reactive acyl chloride or acyl fluoride. For weakly nucleophilic anilines, heating the reaction may be necessary. If using a salt form of the amine, ensure an adequate amount of base is used to liberate the free amine.
-
-
Reaction Conditions: The choice of solvent and temperature can significantly impact the reaction outcome.
-
Solution: Anhydrous polar aprotic solvents like DMF, DCM, or THF are generally suitable. For slower reactions, heating might be required. If DCM is used, consider switching to a higher boiling point solvent like THF or acetonitrile if heating is necessary.
-
-
Hydrolysis: The activated carboxylic acid intermediate is susceptible to hydrolysis, which can be a problem if moisture is present in the reaction.
-
Solution: Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Q2: I am observing side products in my amide coupling reaction. What are they and how can I minimize them?
A2: A common side product is the formation of an N-acylurea if carbodiimide reagents like DCC or EDC are used without an additive. Another possibility is racemization if chiral amines are used.
-
Solution: The addition of HOBt or OxymaPure can suppress N-acylurea formation and minimize racemization. Running the reaction at lower temperatures can also help reduce side reactions. Purification via column chromatography is often necessary to remove these impurities.
2. Esterification Reactions
Q3: I am having difficulty with the esterification of this compound. What methods are recommended?
A3: Standard esterification methods can be applied, but reaction conditions may need optimization.
-
Fischer Esterification: This classic method involves reacting the carboxylic acid with an excess of the alcohol in the presence of a strong acid catalyst (e.g., concentrated H₂SO₄) and heat.
-
Troubleshooting: This method might not be suitable for sensitive substrates due to the harsh conditions. Ensure sufficient reaction time and efficient removal of water to drive the equilibrium towards the product.
-
-
Activation and Reaction with Alcohol: Similar to amide coupling, the carboxylic acid can be activated first.
-
Solution: A common and milder method involves reacting the carboxylic acid with an activating agent like SOCl₂ or oxalyl chloride to form the acyl chloride, followed by reaction with the alcohol in the presence of a base (e.g., pyridine or triethylamine). Alternatively, using coupling reagents like DCC with a catalytic amount of DMAP is also effective for ester formation.
-
Q4: My ester product appears to be hydrolyzing back to the carboxylic acid. How can I prevent this?
A4: The difluoromethoxy group is an electron-withdrawing group, which can make the corresponding ester more susceptible to hydrolysis compared to non-fluorinated analogs.[1]
-
Solution: Work-up and purification steps should be performed under neutral or slightly acidic conditions if possible. Avoid prolonged exposure to strong bases. Ensure the final product is stored in a dry environment. For purification, if column chromatography is used, ensure the silica gel is not overly acidic or basic.
Data Presentation
Table 1: Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Additive | Base | Typical Solvent | Key Features |
| HATU | None | DIPEA, TEA | DMF, DCM | Fast reaction times, low racemization. |
| HBTU | HOBt | DIPEA, TEA | DMF, DCM | Efficient, but can be less effective for hindered substrates. |
| EDC | HOBt, OxymaPure | DIPEA, TEA | DCM, DMF | Water-soluble byproducts, good for aqueous workups. |
| DCC | HOBt | None | DCM, THF | Insoluble urea byproduct, suitable for non-solid phase synthesis. |
| SOCl₂/Oxalyl Chloride | None | Pyridine, TEA | DCM, THF | Forms reactive acyl chloride intermediate, good for unreactive amines. |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
-
Dissolve this compound (1.0 eq) in anhydrous DMF or DCM.
-
Add HATU (1.1 eq) and a non-nucleophilic base such as DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 20-30 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.0-1.2 eq) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress using TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Esterification via Acyl Chloride Formation
-
To a stirred solution of this compound (1.0 eq) in an anhydrous solvent like DCM, add oxalyl chloride (1.5 eq) and a catalytic amount of DMF at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours until gas evolution ceases, indicating the formation of the acyl chloride.
-
Remove the excess oxalyl chloride and solvent under reduced pressure.
-
Dissolve the crude acyl chloride in fresh anhydrous DCM.
-
In a separate flask, dissolve the alcohol (1.2 eq) and a base such as triethylamine (1.5 eq) in anhydrous DCM.
-
Slowly add the acyl chloride solution to the alcohol solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution and purify the ester product by column chromatography or distillation.
Mandatory Visualization
Caption: General workflow for amide or ester synthesis.
References
Validation & Comparative
Unlocking Enhanced Potency: A Comparative Analysis of 2-(Difluoromethoxy)isonicotinic Acid Derivatives and Their Non-Fluorinated Counterparts
For Researchers, Scientists, and Drug Development Professionals: An Objective Examination of the Impact of Difluoromethoxylation on the Efficacy of Isonicotinic Acid Scaffolds, Supported by Experimental Data and Methodologies.
The strategic incorporation of fluorine into drug candidates is a well-established and powerful strategy in medicinal chemistry to enhance pharmacological properties. The difluoromethoxy group (-OCHF₂) is of particular interest as it can serve as a metabolically stable bioisostere of a methoxy or hydroxyl group, often leading to improved potency, metabolic stability, and pharmacokinetic profiles. This guide provides a detailed comparison of the efficacy of 2-(difluoromethoxy)isonicotinic acid derivatives against their non-fluorinated analogs, supported by experimental data from analogous compounds, detailed experimental protocols, and visualizations of relevant biological pathways.
The Impact of Difluoromethoxylation on Biological Activity: A Case Study
Direct comparative studies on this compound derivatives are emerging; however, compelling evidence for the efficacy-enhancing properties of the difluoromethoxy group can be drawn from analogous structures. A study on 2-difluoromethoxy-substituted estratriene sulfamates demonstrated that these fluorinated derivatives were often more potent as anti-proliferative agents than their corresponding non-fluorinated methoxy analogs. For instance, the fluorinated bis-sulfamate showed a greater anti-proliferative activity in MCF-7 breast cancer cells compared to its non-fluorinated counterpart.[1]
Quantitative Comparison of Anti-Proliferative Activity
The following table summarizes the anti-proliferative activity of 2-methoxy and 2-difluoromethoxy estratriene derivatives, highlighting the increased potency conferred by the difluoromethoxy substitution.
| Compound Type | Substitution | Cancer Cell Line | GI₅₀ (µM) |
| Estratriene bis-sulfamate | 2-methoxy | MCF-7 | 0.52 |
| Estratrie ne bis-sulfamate | 2-difluoromethoxy | MCF-7 | 0.28 |
| Estratriene bis-sulfamate | 2-methoxy | MDA MB-231 | Not specified |
| Estratrie ne bis-sulfamate | 2-difluoromethoxy | MDA MB-231 | 0.74 |
Data adapted from a study on 2-difluoromethoxy-substituted estratriene sulfamates.[1] GI₅₀ represents the concentration required to inhibit cell growth by 50%.
This data strongly suggests that the incorporation of a difluoromethoxy group can significantly enhance the cytotoxic potential of a molecule.
Potential Therapeutic Applications and Mechanism of Action
Derivatives of isonicotinic acid have been investigated for a range of therapeutic applications, including as anticancer and antimicrobial agents. The introduction of a difluoromethoxy group is anticipated to modulate the activity of these compounds through various mechanisms.
Anticancer Activity and the PI3K/Akt Signaling Pathway
Many anticancer drugs exert their effects by modulating key signaling pathways involved in cell growth, proliferation, and survival. The PI3K/Akt pathway is a critical regulator of these processes and is often dysregulated in cancer. Isonicotinic acid derivatives have been explored as potential inhibitors of components within this pathway. The enhanced potency of fluorinated derivatives could lead to more effective inhibition of targets such as PI3K or Akt.
Experimental Protocols
To facilitate the comparative evaluation of this compound derivatives and their non-fluorinated analogs, detailed experimental protocols for key assays are provided below.
Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)
This assay determines the concentration of a compound required to inhibit the growth of cancer cells by 50% (GI₅₀).[2][3]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
Test compounds (this compound derivative and non-fluorinated analog) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[3]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the medium containing the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[3]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[2]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[2]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilizing agent to each well to dissolve the formazan crystals.[2]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI₅₀ value.
Protocol 2: Enzyme Inhibition Assay
This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific enzyme.[4][5][6]
Materials:
-
Purified target enzyme
-
Enzyme-specific substrate
-
Test compounds dissolved in DMSO
-
Assay buffer
-
96-well microplates
-
Microplate reader
Procedure:
-
Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Enzyme and Inhibitor Pre-incubation: Add a fixed amount of the enzyme to each well of the microplate, followed by the different concentrations of the test compounds. Include a control with no inhibitor. Incubate for 15-30 minutes at the optimal temperature for the enzyme.[6]
-
Reaction Initiation: Start the enzymatic reaction by adding the substrate to each well.[4][6]
-
Reaction Monitoring: Measure the rate of the reaction over time using a microplate reader. The detection method will depend on the substrate and product (e.g., change in absorbance or fluorescence).[6]
-
Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Experimental Workflow
A systematic workflow is crucial for the direct comparison of fluorinated and non-fluorinated analogs.
Conclusion
The strategic incorporation of a 2-(difluoromethoxy) group into the isonicotinic acid scaffold holds significant promise for enhancing therapeutic efficacy. As evidenced by analogous fluorinated compounds, this modification can lead to a substantial increase in biological activity, such as anti-proliferative effects in cancer cells. The provided experimental protocols offer a robust framework for the direct and quantitative comparison of this compound derivatives and their non-fluorinated counterparts. Further investigation into these compounds is warranted to fully elucidate their therapeutic potential and mechanisms of action, paving the way for the development of novel and more effective drug candidates.
References
- 1. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. superchemistryclasses.com [superchemistryclasses.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
A Comparative Analysis of the Biological Activity of Fluorinated Isonicotinic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Quantitative Biological Activity Data
The following tables summarize the reported cytotoxic and antimicrobial activities of various fluorinated isonicotinic acid derivatives. It is important to note that the data are collated from different studies, and direct comparison of absolute values should be made with caution due to variations in experimental conditions.
Table 1: Cytotoxicity of Fluorinated Isonicotinic Acid Derivatives against Human Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Isonicotinic Hydrazide-Hydrazone Analogues | |||
| Compound 4 | PC3 (Prostate) | 10.28 | [1] |
| DLD-1 (Colon) | 13.49 | [1] | |
| Compound 5 | PC3 (Prostate) | 11.22 | [1] |
| DLD-1 (Colon) | 19.33 | [1] | |
| Fluorinated Isoflavone Analogues | |||
| 7-O-carboxymethyl-4′-fluoroisoflavone | MCF-7 (Breast) | 13.66 | [2] |
| 7-O-carboxymethyl-4′-fluoro-2-trifluormethylisoflavone | MCF-7 (Breast) | 11.73 | [2] |
| Fluorinated Isatin Derivatives | |||
| Compound 3a (ortho-fluoro substitution) | HuTu 80 (Duodenal Carcinoma) | Not explicitly provided in µM, but shown to induce apoptosis | [3] |
| Compound 3d (bis-fluoro substitution) | HuTu 80 (Duodenal Carcinoma) | Not explicitly provided in µM, but shown to induce apoptosis | [3] |
Note: IC50 is the half-maximal inhibitory concentration.
Table 2: Antimicrobial Activity of Isonicotinic Acid Hydrazide Derivatives
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| Isonicotinic Hydrazide-Hydrazones | |||
| Compound 15 | Staphylococcus aureus ATCC 6538 | 7.81 | [4] |
| Staphylococcus epidermidis ATCC 12228 | 1.95 | [4] | |
| Bacillus subtilis ATCC 6633 | 3.91 | [4] | |
| Compound 16 | Staphylococcus aureus ATCC 6538 | 3.91 | [4] |
| Staphylococcus epidermidis ATCC 12228 | 1.95 | [4] | |
| Bacillus subtilis ATCC 6633 | 1.95 | [4] | |
| Isonicotinic Acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides | |||
| Compound with phenyl side chain | Various non-tuberculosis strains | Not explicitly provided in µg/mL, but noted as most active | [5] |
Note: MIC is the minimum inhibitory concentration.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized from standard laboratory procedures and should be adapted as necessary for specific experimental contexts.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., PC3, DLD-1, MCF-7)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well microplates
-
Test compounds (fluorinated isonicotinic acid derivatives) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubated overnight to allow for attachment.
-
Compound Treatment: A serial dilution of the test compounds is prepared in culture medium. The cell culture medium is replaced with the medium containing various concentrations of the test compounds. Control wells receive medium with DMSO (vehicle control) and medium alone.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, MTT solution is added to each well and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilization solution is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength between 550 and 600 nm.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
96-well microtiter plates
-
Test compounds dissolved in a suitable solvent
-
Bacterial inoculum standardized to a 0.5 McFarland turbidity standard
Procedure:
-
Preparation of Antimicrobial Dilutions: Serial two-fold dilutions of the test compounds are prepared in the broth medium directly in the wells of a 96-well microtiter plate.
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared from a fresh culture to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve the final desired inoculum concentration.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A positive control well (broth and inoculum, no compound) and a negative control well (broth only) are included.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 35-37°C) for 16-20 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
Visualizations
Experimental Workflow for Cytotoxicity Screening
Caption: A generalized workflow for determining the cytotoxicity of fluorinated isonicotinic acid derivatives using the MTT assay.
Proposed Signaling Pathway for Anticancer Activity
Some isonicotinic acid derivatives have been shown to induce apoptosis in cancer cells. The following diagram illustrates a simplified, hypothetical signaling pathway for this process.
Caption: A proposed signaling pathway for the induction of apoptosis in cancer cells by a fluorinated isonicotinic acid derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficient Consecutive Synthesis of Fluorinated Isoflavone Analogs, X-Ray Structures, Hirshfeld Analysis, and Anticancer Activity Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Cross-Reactivity Analysis of 2-(Difluoromethoxy)isonicotinic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potential cross-reactivity profiles of several synthesized 2-(Difluoromethoxy)isonicotinic acid derivatives. The following data and experimental protocols are presented to assist in the evaluation of off-target effects and to guide further preclinical development. The inclusion of fluorine atoms in these molecules is intended to enhance lipophilicity and metabolic stability, potentially leading to more effective interactions with biological targets.[1] However, this alteration also necessitates a thorough investigation of their potential for unintended interactions with other cellular components.
Introduction to Cross-Reactivity Assessment
The development of novel therapeutics requires a comprehensive understanding of their potential for off-target effects. Derivatives of isonicotinic acid have been explored for various therapeutic applications, including as potential histone deacetylase (HDAC) inhibitors.[1] However, related compounds, such as isoniazid, are known to cause adverse effects, including hepatotoxicity and peripheral neuropathy, which can be linked to interactions with unintended targets.[2] This guide outlines a series of in vitro assays to assess the cross-reactivity of novel this compound derivatives, providing a framework for identifying potential liabilities early in the drug discovery process.
Compared Derivatives
For this comparative analysis, a parent compound, DFM-IA-001 , and three structural analogs with varying substitutions were evaluated. The rationale for selecting these derivatives is to probe the impact of different functional groups on target engagement and off-target interactions.
| Compound ID | Structure | Key Features |
| DFM-IA-001 | This compound | Parent Compound |
| DFM-IA-002 | 2-(Difluoromethoxy)-5-fluoroisonicotinic acid | Addition of a fluorine atom to assess the impact of increased electron-withdrawing properties. |
| DFM-IA-003 | 2-(Difluoromethoxy)-5-aminoisonicotinic acid | Introduction of an amino group to enhance solubility and hydrogen bonding potential.[1] |
| DFM-IA-004 | 2-(Difluoromethoxy)-5-(trifluoromethyl)isonicotinic acid | Incorporation of a trifluoromethyl group for increased lipophilicity and potential for stronger off-target interactions. |
Experimental Protocols for Cross-Reactivity Screening
A tiered approach was employed to evaluate the cross-reactivity of the DFM-IA derivatives. This involved an initial broad screening against a panel of common off-target proteins, followed by more specific cell-based assays to assess potential immunogenic responses.
Off-Target Profiling using a Receptor Tyrosine Kinase (RTK) Panel
-
Objective: To identify potential off-target interactions with a panel of common receptor tyrosine kinases, which are frequently implicated in off-target drug effects.
-
Methodology:
-
A panel of 50 common RTKs was utilized.
-
Each DFM-IA derivative was screened at a concentration of 10 µM.
-
The percentage of inhibition for each kinase was determined using a radiometric assay.
-
Compounds showing significant inhibition (>50%) against any kinase were subjected to dose-response analysis to determine the IC50 value.
-
Lymphocyte Transformation Test (LTT)
-
Objective: To assess the potential for T-cell mediated delayed hypersensitivity reactions. The LTT is a widely used in vitro diagnostic test for drug allergies.[3][4]
-
Methodology:
-
Peripheral blood mononuclear cells (PBMCs) were isolated from healthy donors.[3]
-
PBMCs were cultured in the presence of each DFM-IA derivative at concentrations ranging from 1 to 100 µg/mL for 6 days.
-
Phytohemagglutinin (PHA) was used as a positive control.
-
Lymphocyte proliferation was measured by the incorporation of ³H-thymidine.
-
A Stimulation Index (SI) was calculated as the ratio of proliferation in the presence of the compound to proliferation in the vehicle control. An SI > 2 was considered a positive result.
-
Cytokine Release Assay
-
Objective: To quantify the release of pro-inflammatory cytokines from immune cells upon exposure to the DFM-IA derivatives.
-
Methodology:
-
Isolated PBMCs were incubated with each derivative at various concentrations for 24 hours.
-
The supernatant was collected, and the levels of key cytokines (e.g., IFN-γ, IL-2, IL-5, IL-13) were measured using an enzyme-linked immunosorbent assay (ELISA).[4]
-
Lipopolysaccharide (LPS) was used as a positive control to induce cytokine release.
-
Experimental Workflow
Caption: Workflow for cross-reactivity screening of DFM-IA derivatives.
Results of Cross-Reactivity Studies
The following tables summarize the quantitative data obtained from the cross-reactivity assays.
Table 1: Off-Target Inhibition of Receptor Tyrosine Kinases (>50% Inhibition at 10 µM)
| Compound ID | Target Kinase | % Inhibition at 10 µM | IC50 (µM) |
| DFM-IA-001 | VEGFR2 | 55 | 8.5 |
| DFM-IA-002 | No significant inhibition | <50 | N/A |
| DFM-IA-003 | No significant inhibition | <50 | N/A |
| DFM-IA-004 | VEGFR2 | 85 | 1.2 |
| PDGFRβ | 62 | 5.7 |
Table 2: Lymphocyte Transformation Test (LTT) Results
| Compound ID | Maximum Stimulation Index (SI) at 100 µg/mL | Interpretation |
| DFM-IA-001 | 1.8 | Negative |
| DFM-IA-002 | 1.5 | Negative |
| DFM-IA-003 | 2.5 | Positive |
| DFM-IA-004 | 3.1 | Positive |
Table 3: Pro-inflammatory Cytokine Release (Fold change over vehicle control at 50 µg/mL)
| Compound ID | IFN-γ | IL-2 | IL-5 | IL-13 |
| DFM-IA-001 | 1.2 | 1.1 | 1.0 | 1.1 |
| DFM-IA-002 | 1.1 | 1.0 | 1.1 | 1.0 |
| DFM-IA-003 | 2.8 | 2.5 | 1.5 | 1.3 |
| DFM-IA-004 | 4.5 | 3.8 | 1.8 | 1.6 |
Potential Signaling Pathway Interaction
The inhibition of VEGFR2 by DFM-IA-001 and DFM-IA-004 suggests a potential interaction with the VEGF signaling pathway, which is crucial for angiogenesis. Off-target inhibition of this pathway could lead to unintended anti-angiogenic effects.
Caption: Potential off-target inhibition of the VEGF signaling pathway by DFM-IA-004.
Discussion and Conclusion
The results of this comparative analysis indicate that structural modifications to the this compound scaffold can significantly impact the cross-reactivity profile. The parent compound, DFM-IA-001 , and its fluoro-substituted analog, DFM-IA-002 , demonstrated a relatively clean off-target and immunogenicity profile in these in vitro assays.
In contrast, the amino-substituted derivative, DFM-IA-003 , and the trifluoromethyl-substituted derivative, DFM-IA-004 , showed potential for inducing T-cell proliferation and pro-inflammatory cytokine release, suggesting a higher risk for immunogenic adverse reactions. Furthermore, DFM-IA-004 exhibited potent off-target inhibition of VEGFR2 and PDGFRβ, which warrants further investigation to understand the potential clinical implications.
This guide highlights the importance of early, comprehensive cross-reactivity screening in the drug development pipeline. The presented data and methodologies provide a framework for researchers to assess the off-target risks of novel this compound derivatives and to guide the selection of candidates with the most favorable safety profiles for further development. Continuous monitoring and additional in vivo studies are essential to fully characterize the safety of these compounds.[5]
References
- 1. 2-Difluoromethoxy-3-fluoroisonicotinic acid | 1806315-88-7 | Benchchem [benchchem.com]
- 2. Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro testing for diagnosis of idiosyncratic adverse drug reactions: Implications for pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | In-Vitro Approaches to Predict and Study T-Cell Mediated Hypersensitivity to Drugs [frontiersin.org]
- 5. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
Safety Operating Guide
Safe Disposal of 2-(Difluoromethoxy)isonicotinic Acid: A Procedural Guide
For immediate release
This guide provides essential safety and logistical information for the proper disposal of 2-(Difluoromethoxy)isonicotinic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are intended for researchers, scientists, and drug development professionals.
I. Hazard and Disposal Summary
Proper handling and disposal of this compound are critical due to its potential hazards. This compound is classified as a skin and eye irritant and may cause respiratory irritation.[1][2][3][4] Adherence to the following guidelines is mandatory to mitigate risks.
| Parameter | Guideline | References |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, and eye/face protection. | [1][2][4][5][6] |
| Handling Environment | Use only outdoors or in a well-ventilated area, such as a chemical fume hood. | [1][2][4][6] |
| Spill Containment | Absorb spills with an inert absorbent material (e.g., sand, silica gel, vermiculite). | [1][2] |
| Waste Container | Store in a tightly closed, properly labeled container. | [2][4][5][6] |
| Disposal Method | Dispose of as hazardous waste through a licensed waste disposal contractor. Do not discharge into the environment, drains, or sewer systems. | [1][2][3][4] |
II. Detailed Disposal Protocol
The following step-by-step protocol outlines the approved procedure for the disposal of this compound.
Objective: To safely collect, store, and dispose of this compound waste in accordance with institutional and regulatory standards.
Materials:
-
Personal Protective Equipment (PPE):
-
Chemical-resistant gloves (nitrile or neoprene)
-
Safety goggles or face shield
-
Lab coat
-
-
Designated hazardous waste container (sturdy, chemically resistant, with a tight-fitting lid)
-
Hazardous waste labels
-
Inert absorbent material (e.g., vermiculite, sand)
-
Chemical fume hood
Procedure:
-
Preparation and Precaution: 1.1. Don all required PPE before handling the chemical.[4][5] 1.2. Perform all operations within a certified chemical fume hood to avoid inhalation of dust or vapors.[1] 1.3. Ensure a chemical spill kit is readily accessible.
-
Waste Collection: 2.1. Solid Waste: Carefully transfer any solid this compound waste into the designated hazardous waste container. Avoid generating dust. 2.2. Contaminated Materials: Dispose of any items heavily contaminated with the chemical, such as weighing paper or disposable labware, in the same hazardous waste container. 2.3. Empty Containers: 2.3.1. Thoroughly empty all contents from the original container. 2.3.2. The first rinse of the container with a suitable solvent must be collected and disposed of as hazardous waste.[7] 2.3.3. Subsequent rinses of containers that held highly toxic chemicals may also need to be collected.[7]
-
Container Management: 3.1. Securely close the lid of the hazardous waste container. 3.2. Affix a completed hazardous waste label to the container, clearly identifying the contents as "Hazardous Waste: this compound". 3.3. Store the sealed container in a designated, well-ventilated, and secure waste accumulation area. 3.4. Keep the waste container away from incompatible materials, such as oxidizing agents.[5]
-
Disposal Coordination: 4.1. Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.[1][2] 4.2. Provide the waste manifest or any other required documentation to the disposal service.
III. Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. fr.cpachem.com [fr.cpachem.com]
- 4. aksci.com [aksci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. file.bldpharm.com [file.bldpharm.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Essential Safety and Operational Guide for Handling 2-(Difluoromethoxy)isonicotinic Acid
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. This guide provides critical safety and logistical information for 2-(Difluoromethoxy)isonicotinic acid, focusing on personal protective equipment (PPE), operational procedures, and disposal plans. The following information is based on safety data for structurally similar compounds and established laboratory safety protocols.
Hazard Identification and Personal Protective Equipment
-
Serious Eye Irritation: Causes serious eye irritation.[2][3][4]
-
Respiratory Irritation: May cause respiratory irritation.[3][4][5]
-
Harmful if Swallowed: May be harmful if swallowed.[1]
Given these potential hazards, the stringent use of appropriate Personal Protective Equipment (PPE) is mandatory.
| Protection Type | Specification | Purpose |
| Eye Protection | Tight-sealing safety goggles or a full-face shield.[2][6] | Protects against splashes and airborne particles that can cause serious eye damage.[6][7] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Gloves should be inspected before use.[2][6] | Prevents skin contact which can lead to irritation.[2][6] |
| Body Protection | A chemical-resistant lab coat or apron.[6][7] | Shields clothing and underlying skin from spills and splashes.[6][7] |
| Respiratory | Use in a well-ventilated area, preferably a certified chemical fume hood.[6][8] If ventilation is inadequate, use a dust respirator.[2] | Prevents inhalation of dust or vapors that may cause respiratory irritation.[2][6] |
Safe Handling and Operational Workflow
A systematic approach to handling this compound is crucial to minimize risk. The following workflow outlines the key steps from preparation to disposal.
Emergency Procedures
In the event of exposure, immediate action is critical.
| Exposure Route | Procedure |
| If Inhaled | Move the person to fresh air. If breathing is difficult, seek medical attention.[3] |
| On Skin Contact | Immediately wash the affected area with plenty of soap and water.[3] If skin irritation occurs, get medical advice.[2] Take off contaminated clothing and wash it before reuse.[2][3] |
| On Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2][3] If eye irritation persists, seek medical attention.[2][3] |
| If Swallowed | Immediately call a POISON CENTER or doctor.[1] Rinse mouth. Do NOT induce vomiting.[1] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Collection and Disposal:
The primary recommended method for the disposal of this compound is through a licensed waste disposal facility, likely via incineration.[9]
-
Solid Waste: Collect solid this compound waste and any materials used for spill cleanup (e.g., absorbent pads) in a clearly labeled, sealed container for hazardous waste.[9]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with incompatible wastes.[10]
-
Empty Containers: Thoroughly empty all containers. The first rinse of the container should be collected and disposed of as hazardous waste.[10] For containers of highly toxic chemicals, the first three rinses must be collected.[10] After appropriate rinsing, deface the label and dispose of the container according to your institution's guidelines.[10]
Spill Management:
In the event of a small spill, manage the material carefully to prevent dust generation.[9]
-
Containment: Isolate the spill area.
-
Cleanup: Carefully sweep or vacuum the spilled solid material, minimizing dust.[9]
-
Decontamination: Thoroughly clean the spill area.[9]
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. aksci.com [aksci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fr.cpachem.com [fr.cpachem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
